BN82002
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-20(2)17-11-15(19(23)18(12-17)26-4)13-21(3)10-9-14-5-7-16(8-6-14)22(24)25/h5-8,11-12,23H,9-10,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKYHQGRIIXMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C(=C1)OC)O)CN(C)CCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396073-89-5 | |
| Record name | BN-82002 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396073895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BN-82002 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/237SRB7UQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BN82002: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN82002 is a cell-permeable, ortho-hydroxybenzylamino compound identified as a potent, selective, and irreversible inhibitor of the CDC25 (Cell Division Cycle 25) family of dual-specificity phosphatases.[1][2][3][4] These enzymes are crucial regulators of the cell cycle, making them a compelling target for the development of novel anti-proliferative agents for cancer therapy.[5][6][7] this compound has demonstrated anti-tumor properties in both in vitro and in vivo models.[1][5][7] More recent studies have also elucidated a secondary mechanism of action involving the inhibition of AKT2, suggesting a role for this compound in modulating inflammatory pathways. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its primary and secondary targets, and provides experimental protocols for key assays used in its characterization.
Primary Mechanism of Action: CDC25 Phosphatase Inhibition
The primary mechanism of action of this compound is the irreversible inhibition of the CDC25 family of phosphatases (CDC25A, CDC25B, and CDC25C).[2][3] These phosphatases are responsible for dephosphorylating and activating cyclin-dependent kinase (CDK)/cyclin complexes, which are essential for the progression of the cell cycle at key transition points.[5][6] By inhibiting CDC25, this compound prevents the activation of CDKs, leading to cell cycle arrest and the inhibition of tumor cell proliferation.[5][6]
Quantitative Data: In Vitro Inhibition of CDC25 Phosphatases
The inhibitory activity of this compound against various isoforms of recombinant human CDC25 phosphatase has been quantified, with IC50 values in the low micromolar range.
| Target Enzyme | IC50 (µM) |
| CDC25A | 2.4[1][2][3] |
| CDC25B2 | 3.9[1][2][3] |
| CDC25B3 | 6.3[1][2][3] |
| CDC25C | 5.4[1][2][3] |
| CDC25C (catalytic domain) | 4.6[1][2][3] |
This compound displays approximately 20-fold greater selectivity for CDC25 phosphatases over the CD45 tyrosine phosphatase.[1][2][3]
Signaling Pathway: CDC25 Inhibition and Cell Cycle Arrest
The inhibition of CDC25 by this compound disrupts the normal progression of the cell cycle. This leads to the hyperphosphorylation and inactivation of CDK1, a key substrate of CDC25C.[6] The ultimate consequence is cell cycle arrest at various phases, including G1-S, S, and G2-M transitions in HeLa cells, and predominantly in the G1 phase in U2OS cells.[5][7]
Secondary Mechanism of Action: AKT2 Inhibition
Subsequent research has revealed a secondary mechanism of action for this compound, involving the specific inhibition of AKT2 (also known as Protein Kinase Bβ). This finding suggests that this compound may also possess anti-inflammatory properties.
Quantitative Data: In Vitro Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of this compound have been evaluated in various human tumor cell lines, demonstrating a concentration-dependent inhibition of cell growth.
| Cell Line | Cancer Type | IC50 (µM) |
| MIA PaCa-2 | Pancreatic | 7.2[2][3] |
| DU-145 | Prostate | 13.5 |
| U-87 MG | Glioblastoma | 13.9 |
| U2OS | Osteosarcoma | 11.2 |
| LNCaP | Prostate | 22.4 |
| HeLa | Cervical | 23.0 |
| HT-29 | Colon | 32.6[2][3] |
Signaling Pathway: AKT2 Inhibition and Anti-inflammatory Effects
This compound has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cell lines stimulated with lipopolysaccharide (LPS). This effect is mediated through the specific targeting and inhibition of AKT2. This compound binds to Tyr-178 of AKT2, interrupting its kinase activity. This leads to the downstream inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in a preclinical in vivo model.
Quantitative Data: Xenograft Tumor Model
| Cell Line | Animal Model | Treatment | Outcome |
| MIA PaCa-2 | Athymic nude mice | 15 mg/kg, i.p., once daily for 10 days | Stabilization of tumor growth[1][7] |
| MIA PaCa-2 | Athymic nude mice | 40 mg/kg, i.p., once a week for 3 weeks | Delay in tumor growth[7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
CDC25 Phosphatase Inhibition Assay
This protocol describes an in vitro assay to measure the inhibitory effect of this compound on CDC25 phosphatase activity using a fluorogenic substrate.
Materials:
-
Recombinant human CDC25A, B, or C
-
O-methyl-fluorescein phosphate (OMFP) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add recombinant CDC25 enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the OMFP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cell Proliferation Assay (Crystal Violet)
This protocol outlines a method to assess the anti-proliferative effects of this compound on adherent cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MIA PaCa-2, HT-29)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Methanol
-
Phosphate-Buffered Saline (PBS)
-
96-well tissue culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
Remove the culture medium and gently wash the cells with PBS.
-
Fix the cells by adding methanol to each well and incubating for 10-15 minutes at room temperature.
-
Remove the methanol and stain the cells with the crystal violet solution for 20-30 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow the plate to air dry.
-
Solubilize the stain by adding a solubilization buffer (e.g., 10% acetic acid) to each well.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Athymic nude mice
-
MIA PaCa-2 human pancreatic cancer cells
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of MIA PaCa-2 cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule.
-
Measure tumor dimensions with calipers and calculate tumor volume at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the predetermined duration or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
AKT2 Kinase Assay
This protocol describes an in vitro assay to measure the inhibitory effect of this compound on AKT2 kinase activity.
Materials:
-
Recombinant active AKT2
-
AKT substrate peptide
-
Kinase assay buffer
-
[γ-32P]ATP
-
This compound (dissolved in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, combine the kinase assay buffer, AKT substrate peptide, and the diluted this compound or vehicle control.
-
Add recombinant AKT2 to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
This compound is a potent dual-action small molecule that primarily targets the CDC25 family of phosphatases, leading to cell cycle arrest and inhibition of tumor growth. Its secondary activity as an AKT2 inhibitor suggests potential applications in inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Crystal violet staining protocol | Abcam [abcam.com]
- 5. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 7. indigobiosciences.com [indigobiosciences.com]
The Dual Functionality of BN82002: A Technical Overview for Researchers
An In-depth Guide to the Cellular Mechanisms of a Novel CDC25 Phosphatase Inhibitor and Anti-inflammatory Agent
Abstract
BN82002 is a synthetic, cell-permeable small molecule that has emerged as a compound of significant interest in cell biology and drug development due to its dual roles as an inhibitor of the cell division cycle 25 (CDC25) phosphatases and as a modulator of inflammatory signaling pathways. Initially identified as a potent and irreversible inhibitor of the CDC25 family of proteins, this compound demonstrates anti-proliferative effects across various cancer cell lines by inducing cell cycle arrest. More recent research has unveiled a second critical function: its ability to suppress inflammatory responses by specifically targeting the AKT2 kinase, thereby inhibiting the NF-κB signaling cascade. This technical guide provides a comprehensive overview of the known functions of this compound, presenting key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action for researchers, scientists, and drug development professionals.
Core Function 1: Inhibition of CDC25 Phosphatases and Anti-proliferative Activity
CDC25 phosphatases are essential regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinase (CDK)/cyclin complexes at critical cell cycle transitions.[1] this compound acts as a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family, leading to its anti-proliferative properties.[2]
Mechanism of Action: Cell Cycle Regulation
By inhibiting CDC25A, B, and C, this compound prevents the activation of CDK/cyclin complexes, leading to cell cycle arrest at multiple phases, including G1/S, S, and G2/M, depending on the cell line.[1][3] This inhibition results in the hyperphosphorylation of CDK1, a direct substrate of CDC25C, which is a hallmark of its activity.[3] The selectivity of this compound for CDC25 has been demonstrated in studies where its effects on the cell cycle were reversed by the overexpression of CDC25B.[1][3]
Quantitative Data: Inhibitory Potency and Anti-proliferative Efficacy
The inhibitory activity of this compound against various CDC25 isoforms and its anti-proliferative effects on human cancer cell lines have been quantified through IC50 values.
| Target Enzyme | IC50 (µM) |
| CDC25A | 2.4 |
| CDC25B2 | 3.9 |
| CDC25B3 | 6.3 |
| CDC25C | 5.4 |
| CDC25C-cat | 4.6 |
Data sourced from multiple references.[4]
| Human Cancer Cell Line | IC50 (µM) |
| MIA PaCa-2 (Pancreatic) | 7.2 |
| DU-145 (Prostate) | 13.5 |
| U-87 (Glioblastoma) | Not Specified |
| HT-29 (Colon) | 32.6 |
Data sourced from multiple references.[2][4][5]
Experimental Protocols: Key Methodologies
In Vitro Phosphatase Activity Assay: The inhibitory effect of this compound on CDC25 activity is determined using recombinant human CDC25 proteins. The assay measures the dephosphorylation of a substrate, typically 3-O-methylfluorescein phosphate (OMFP), in the presence of varying concentrations of the inhibitor. The fluorescence of the resulting product is measured to calculate the rate of the enzymatic reaction and determine the IC50 value.
Cell Proliferation Assays: To assess the anti-proliferative effects of this compound, various human tumor cell lines are treated with the compound in a concentration-dependent manner. Cell viability is commonly measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies the metabolic activity of living cells. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is then calculated.
Cell Cycle Analysis: The impact of this compound on cell cycle progression is analyzed using flow cytometry. Cells are treated with the compound, harvested, fixed, and stained with a fluorescent DNA-binding dye like propidium iodide. The DNA content of individual cells is then measured by flow cytometry to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathway and Experimental Workflow
References
The Anti-Proliferative Profile of BN82002: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-proliferative effects of BN82002, a potent and selective inhibitor of the cell division cycle 25 (CDC25) family of phosphatases. This document outlines the core mechanism of action, presents key quantitative data on its inhibitory activity, and details the experimental protocols used to generate these findings.
Core Mechanism of Action: Inhibition of CDC25 Phosphatases
This compound exerts its anti-proliferative effects by targeting the CDC25 family of dual-specificity phosphatases (CDC25A, CDC25B, and CDC25C).[1] These enzymes are critical regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinase (CDK) complexes, which in turn drive the transitions between different phases of the cell cycle.[1] By inhibiting CDC25 phosphatases, this compound prevents the activation of CDKs, leading to cell cycle arrest and a subsequent block in cell proliferation.[1]
The primary molecular consequence of CDC25 inhibition by this compound is the sustained inhibitory tyrosine phosphorylation of CDK1, a key substrate of CDC25.[1] This hyperphosphorylated state of CDK1 prevents its activation and halts the cell cycle, particularly at the G1/S and G2/M transitions.[1]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified against both the target enzymes and a panel of human cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against Human CDC25 Phosphatases
| CDC25 Isoform | IC50 (µM) |
| CDC25A | 2.4 |
| CDC25B2 | 3.9 |
| CDC25B3 | 6.3 |
| CDC25C | 5.4 |
| CDC25C (catalytic domain) | 4.6 |
Data compiled from multiple sources indicating potent, low micromolar inhibition of all tested CDC25 isoforms.
Table 2: Anti-Proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MIA PaCa-2 | Pancreatic | 7.2 |
| DU-145 | Prostate | 13.5 |
| U-87 MG | Glioblastoma | 13.9 |
| U2OS | Osteosarcoma | 11.2 |
| HeLa | Cervical | 23.0 |
| HT-29 | Colon | 32.6 |
| LNCaP | Prostate | 22.4 |
This compound demonstrates broad-spectrum anti-proliferative activity against a variety of human cancer cell lines, with IC50 values in the low to mid-micromolar range.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: Mechanism of action of this compound.
References
The Anti-inflammatory Pathway of BN82002 via Selective AKT2 Targeting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory properties of BN82002, a potent and selective inhibitor of AKT2. The document outlines the signaling cascade from Toll-like receptor 4 (TLR4) activation to the nuclear translocation of NF-κB, and details how this compound specifically intervenes in this pathway. Quantitative data from key experiments are presented in structured tables for clear comparison, and detailed methodologies for the cited experiments are provided to facilitate replication and further investigation.
Introduction to this compound and its Anti-inflammatory Potential
This compound is a small molecule initially identified as a CDC25 phosphatase inhibitor.[1][2] However, recent research has unveiled a novel and significant mechanism of action for this compound as a potent anti-inflammatory agent.[3][4] Studies have demonstrated that this compound effectively suppresses the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), in response to inflammatory stimuli such as lipopolysaccharide (LPS).[3] This anti-inflammatory effect is attributed to its ability to specifically target and inhibit the serine/threonine kinase AKT2, a critical node in the inflammatory signaling cascade.[3][4] The selectivity of this compound for AKT2 over other AKT isoforms, such as AKT1, presents a promising therapeutic window for the development of novel anti-inflammatory drugs with potentially fewer off-target effects.[3]
The this compound-AKT2 Anti-inflammatory Signaling Pathway
The anti-inflammatory action of this compound is centered on its ability to disrupt the AKT2-dependent activation of the master inflammatory transcription factor, NF-κB. The signaling pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as LPS, by TLR4 on the surface of immune cells like macrophages.
Upon LPS binding, TLR4 recruits the adaptor protein MyD88, initiating a downstream signaling cascade that leads to the activation of AKT2.[3] Activated AKT2, in turn, phosphorylates and activates the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (p50/p65), allowing it to translocate to the nucleus.[3] In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, inducing the transcription of inflammatory mediators such as iNOS, COX-2, and TNF-α.[3]
This compound exerts its anti-inflammatory effect by directly binding to the tyrosine-178 residue of AKT2, which disrupts its kinase activity.[3] This specific inhibition of AKT2 prevents the subsequent activation of the IKK complex and the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[3]
Quantitative Data on the Efficacy of this compound
The anti-inflammatory effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize key findings from these studies.
Table 1: In Vitro Efficacy of this compound in LPS-Stimulated Macrophages
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| NO Production | RAW 264.7 cells, Peritoneal Macrophages | Dose-dependent | Inhibition | [3] |
| PGE2 Production | RAW 264.7 cells, Peritoneal Macrophages | Dose-dependent | Inhibition | [3] |
| iNOS mRNA | RAW 264.7 cells | Dose-dependent | Down-regulation | [3] |
| TNF-α mRNA | RAW 264.7 cells | Dose-dependent | Down-regulation | [3] |
| COX-2 mRNA | RAW 264.7 cells | Dose-dependent | Down-regulation | [3] |
| IL-1β mRNA | Peritoneal Macrophages | 50 µM | Suppression | [4] |
| IL-6 mRNA | Peritoneal Macrophages | 50 µM | Suppression | [4] |
| NF-κB Nuclear Translocation | RAW 264.7 cells | Not specified | Blocked | [3] |
| NF-κB Luciferase Activity | LPS-treated RAW 264.7 cells | Not specified | Reduced | [3] |
| NF-κB Luciferase Activity | MyD88- & AKT2-overexpressing HEK293 cells | Not specified | Reduced | [3] |
| NF-κB Luciferase Activity | AKT1- or IKKβ-overexpressing HEK293 cells | Not specified | No inhibition | [3] |
Table 2: In Vivo Efficacy of this compound in a Mouse Sepsis Model
| Parameter | Model | This compound Dosage | Effect | Reference |
| Lung, Kidney, Liver Damage | Poly(I:C)/LPS-induced sepsis | 20 mg/kg (peritoneal injection) | Significantly reduced | [4] |
| Lung Edema | Poly(I:C)/LPS-induced sepsis | 20 mg/kg | Decreased | [4] |
| Serum ALT Levels | Poly(I:C)/LPS-induced sepsis | 20 mg/kg | Decreased | [4] |
| Serum AST Levels | Poly(I:C)/LPS-induced sepsis | 20 mg/kg | Decreased | [4] |
| Serum TNF-α Levels | Poly(I:C)/LPS-induced sepsis | 20 mg/kg | Decreased | [4] |
| Serum IL-1β Levels | Poly(I:C)/LPS-induced sepsis | 20 mg/kg | Decreased | [4] |
| Serum NO Levels | Poly(I:C)/LPS-induced sepsis | 20 mg/kg | Decreased | [4] |
| TNF-α mRNA in Lung & Liver | Poly(I:C)/LPS-induced sepsis | 20 mg/kg | Suppressed | [4] |
| IL-1β & IL-6 mRNA in Lung, Kidney, Liver | Poly(I:C)/LPS-induced sepsis | 20 mg/kg | Decreased | [4] |
| p-AKT2 Levels | Poly(I:C)/LPS-induced sepsis | 20 mg/kg | Reduced | [4] |
| p-IκBα Levels | Poly(I:C)/LPS-induced sepsis | 20 mg/kg | Reduced | [4] |
| Survival | Poly(I:C)/LPS-induced sepsis | 20 mg/kg | Increased (4 out of 10 mice survived) | [4] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Cell Culture and Reagents
-
Cell Lines: RAW 264.7 murine macrophage-like cells and HEK293 human embryonic kidney cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Primary Cells: Peritoneal macrophages were harvested from mice by peritoneal lavage with ice-cold PBS.
-
Reagents: Lipopolysaccharide (LPS) from Escherichia coli O111:B4 was used to stimulate inflammation. This compound was dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.
Measurement of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)
-
Cells were seeded in 24-well plates and pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation was induced by treating the cells with LPS (1 µg/mL) for 24 hours.
-
The cell culture supernatant was collected.
-
NO concentration was determined by measuring the amount of nitrite in the supernatant using the Griess reagent.
-
PGE2 concentration in the supernatant was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
Total RNA was extracted from cells using a suitable RNA isolation reagent.
-
cDNA was synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR was performed using specific primers for iNOS, TNF-α, COX-2, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative mRNA expression levels were calculated using the 2-ΔΔCt method.
Western Blot Analysis
-
Cells were treated with this compound and/or LPS as required.
-
For nuclear translocation studies, nuclear and cytoplasmic fractions were separated using a nuclear extraction kit.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked and then incubated with primary antibodies against p-AKT2, total AKT2, p-IκBα, total IκBα, NF-κB p65, NF-κB p50, and a loading control (e.g., β-actin or Lamin B1).
-
The membrane was then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
NF-κB Reporter Gene Assay
-
HEK293 cells were co-transfected with an NF-κB luciferase reporter plasmid and a β-galactosidase expression vector (for normalization).
-
For overexpression studies, plasmids encoding MyD88, AKT1, AKT2, or IKKβ were also co-transfected.
-
After transfection, cells were treated with this compound and stimulated with LPS (for RAW 264.7 cells) or as per the overexpression protocol.
-
Cell lysates were prepared, and luciferase and β-galactosidase activities were measured using appropriate assay kits.
Cellular Thermal Shift Assay (CETSA)
-
Cell lysates were treated with this compound or a vehicle control.
-
The lysates were heated at various temperatures.
-
The soluble fraction of the protein was separated by centrifugation.
-
The amount of soluble AKT2 at each temperature was determined by Western blotting.
-
Binding of this compound to AKT2 stabilizes the protein, leading to a shift in its thermal denaturation profile.
In Vivo Sepsis Model
-
Male C57BL/6 mice were used for the study.
-
Sepsis was induced by intraperitoneal injection of poly(I:C) followed by LPS.
-
This compound (20 mg/kg) or a vehicle control was administered via peritoneal injection prior to the induction of sepsis.
-
Survival was monitored for a specified period.
-
At the end of the experiment, blood was collected for serum analysis of inflammatory cytokines and liver enzymes (ALT, AST).
-
Organs (lungs, liver, kidneys) were harvested for histological analysis and qRT-PCR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel synthetic inhibitor of CDC25 phosphatases: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory functions of the CDC25 phosphatase inhibitor this compound via targeting AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
BN82002: A Technical Guide to a Potent CDC25 Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN82002 is a cell-permeable, ortho-hydroxybenzylamino compound identified as a potent, selective, and irreversible inhibitor of the cell division cycle 25 (CDC25) family of dual-specificity protein phosphatases.[1] With a CAS Number of 396073-89-5, this small molecule has demonstrated significant anti-tumor properties by disrupting cell cycle progression, making it a valuable tool for cancer research and a potential lead compound for novel anticancer therapies. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to this compound.
Chemical Properties
This compound is characterized by the following chemical and physical properties:
| Property | Value | Source |
| CAS Number | 396073-89-5 | |
| Molecular Formula | C₁₉H₂₅N₃O₄ | N/A |
| Molecular Weight | 359.42 g/mol | |
| Appearance | Red to dark red solid | N/A |
| Solubility | Soluble in DMSO (10 mg/mL) and ethanol (10 mg/mL). Unstable in aqueous solutions. | |
| Storage | Store at -20°C, protected from light. Stock solutions in DMSO are stable for up to 3 months at -20°C. |
Biological Activity and Mechanism of Action
This compound exerts its biological effects through the irreversible inhibition of CDC25 phosphatases, which are key regulators of the cell cycle.[1][2] CDC25 proteins (CDC25A, CDC25B, and CDC25C) activate cyclin-dependent kinase (CDK) complexes by removing inhibitory phosphate groups, thereby promoting transitions between cell cycle phases, particularly the G1/S and G2/M transitions. By inhibiting CDC25, this compound maintains the inhibitory phosphorylation on CDKs, leading to cell cycle arrest and inhibition of tumor cell proliferation.[1]
In Vitro Potency
This compound has been shown to be a potent inhibitor of various CDC25 isoforms with IC₅₀ values in the low micromolar range. It displays approximately 20-fold greater selectivity for CDC25 phosphatases over the CD45 tyrosine phosphatase.[2]
| Target | IC₅₀ (µM) |
| CDC25A | 2.4 |
| CDC25B2 | 3.9 |
| CDC25B3 | 6.3 |
| CDC25C | 5.4 |
| CDC25C-cat | 4.6 |
Cellular Activity
The inhibitory effect of this compound on CDC25 leads to anti-proliferative activity in various human tumor cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MIA PaCa-2 | Pancreatic | 7.2 |
| U2OS | Osteosarcoma | 11.2 |
| DU-145 | Prostate | 13.5 |
| U-87 MG | Glioblastoma | 13.9 |
| LNCaP | Prostate | 22.4 |
| HeLa | Cervical | 23 |
| HT-29 | Colon | 32.6 |
Signaling Pathway
This compound targets the CDC25 phosphatases, which are crucial for cell cycle progression. The simplified signaling pathway below illustrates the role of CDC25 and the effect of this compound.
Caption: this compound inhibits CDC25 phosphatases, preventing CDK activation and halting cell cycle progression.
Experimental Protocols
The following are summaries of experimental methodologies that have been used to characterize this compound. These are based on published literature and may require optimization for specific experimental conditions.
In Vitro CDC25 Phosphatase Inhibition Assay
This assay measures the ability of this compound to inhibit the dephosphorylation activity of recombinant CDC25 enzymes.
Principle: The assay utilizes a fluorogenic substrate, such as 3-O-methylfluorescein phosphate (OMFP), which becomes fluorescent upon dephosphorylation by CDC25.
General Protocol:
-
Reagents: Recombinant human CDC25A, B, or C; OMFP substrate; assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT); this compound stock solution in DMSO.
-
Procedure: a. In a 96-well plate, add assay buffer, varying concentrations of this compound (or DMSO as a control), and recombinant CDC25 enzyme. b. Pre-incubate for 15 minutes at room temperature. c. Initiate the reaction by adding the OMFP substrate. d. Incubate for 30-60 minutes at 37°C. e. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
Principle: Cell viability is measured using a colorimetric assay, such as the MTT or crystal violet assay.
General Protocol:
-
Cell Lines: Human cancer cell lines (e.g., MIA PaCa-2, HeLa, U2OS).
-
Procedure: a. Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound (or DMSO as a control) for a specified period (e.g., 72 hours). c. Add MTT reagent and incubate for 4 hours. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle after treatment with this compound.
Principle: Cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), and the DNA content is analyzed by flow cytometry.
General Protocol:
-
Cell Lines: HeLa or other suitable cancer cell lines.
-
Procedure: a. Seed cells in 6-well plates and treat with this compound (e.g., at its IC₅₀ concentration) for 24-48 hours. b. Harvest the cells by trypsinization and wash with PBS. c. Fix the cells in cold 70% ethanol and store at -20°C. d. Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. e. Incubate for 30 minutes at room temperature in the dark. f. Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.
Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of this compound on tumor growth is monitored.
General Protocol:
-
Animal Model: Athymic nude mice (e.g., female, 4-6 weeks old).
-
Cell Line: MIA PaCa-2 human pancreatic cancer cells.
-
Procedure: a. Subcutaneously inject MIA PaCa-2 cells (e.g., 5 x 10⁶ cells) into the flank of each mouse. b. Allow tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize mice into treatment and control groups. d. Administer this compound via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 15 mg/kg daily for 10 days).[3] The control group receives the vehicle (e.g., DMSO/saline). e. Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a novel CDC25 inhibitor like this compound.
Caption: A stepwise approach from in vitro characterization to in vivo validation for this compound.
Conclusion
This compound is a valuable research tool for studying the role of CDC25 phosphatases in cell cycle regulation and cancer biology. Its potent and selective inhibitory activity, coupled with demonstrated anti-tumor effects in both in vitro and in vivo models, underscores its potential as a starting point for the development of new cancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
An In-depth Technical Guide on the Initial Studies and Discovery of BN82002
This technical guide provides a comprehensive overview of the initial research and discovery of BN82002, a potent and selective inhibitor of the cell division cycle 25 (CDC25) family of phosphatases. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and mechanism of action of this compound.
Introduction
This compound was identified as a novel synthetic inhibitor of CDC25 phosphatases, which are key regulators of the cell cycle.[1][2] These dual-specificity phosphatases activate cyclin-dependent kinase (CDK)/cyclin complexes, driving transitions between cell cycle phases.[1][2] Due to their critical role in cell proliferation and their frequent overexpression in various cancers, CDC25 phosphatases have emerged as promising targets for the development of new anticancer agents.[1][3][4] this compound was developed to target this pathway and has shown activity in both cellular and animal models.[1][2]
Mechanism of Action
This compound functions as a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family.[5][6][7] It targets CDC25A, CDC25B, and CDC25C, thereby preventing the dephosphorylation and subsequent activation of CDK/cyclin complexes.[1][2] This inhibition leads to an increase in the inhibitory tyrosine phosphorylation of CDKs, such as CDK1, resulting in cell cycle arrest at various stages, including the G1/S transition, S phase, and the G2/M transition.[1][2][8] Studies have shown that this compound can induce cell cycle arrest predominantly in the G1 phase in U2OS cells, while in HeLa cells, it causes delays at G1-S, in S phase, and at the G2-M transition.[1][2][8]
More recent research has also uncovered an anti-inflammatory function of this compound, where it targets AKT2 to suppress the NF-κB signaling pathway.[9] This suggests a broader therapeutic potential for the compound beyond its initial discovery as a CDC25 inhibitor.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various CDC25 isoforms and its anti-proliferative effects on different human tumor cell lines.
Table 1: In Vitro Inhibition of CDC25 Phosphatases by this compound
| Target Isoform | IC50 (µM) |
| CDC25A | 2.4 |
| CDC25B2 | 3.9 |
| CDC25B3 | 6.3 |
| CDC25C | 5.4 |
| CDC25C-cat | 4.6 |
Data sourced from MedchemExpress and other suppliers.[5][6][7]
Table 2: Anti-proliferative Activity of this compound in Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MIA PaCa-2 | Pancreatic | 7.2 |
| DU-145 | Prostate | 13.5 |
| U-87 MG | Glioblastoma | Not Specified |
| HT-29 | Colon | 32.6 |
Data indicates that the pancreatic cancer cell line MIA PaCa-2 is the most sensitive to this compound.[3][5][6]
Experimental Protocols
Detailed experimental protocols from the initial studies are summarized below.
This assay was performed to determine the concentration of this compound required to inhibit 50% of the activity of recombinant human CDC25 phosphatases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CDC25A, B, and C were used. A fluorogenic substrate such as 3-O-methylfluorescein phosphate (OMFP) is typically employed.
-
Inhibitor Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.[7]
-
Assay Procedure: The CDC25 enzyme was pre-incubated with varying concentrations of this compound in an appropriate assay buffer. The enzymatic reaction was initiated by the addition of the substrate.
-
Data Acquisition: The reaction was allowed to proceed for a defined period at a controlled temperature. The formation of the fluorescent product was measured using a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition at each this compound concentration was calculated relative to a control without the inhibitor. The IC50 value was determined by fitting the data to a dose-response curve.
The anti-proliferative effects of this compound on various human tumor cell lines were evaluated to determine its potency in a cellular context.
Methodology:
-
Cell Culture: Human tumor cell lines were cultured in their respective recommended media and conditions.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, the cells were treated with a range of concentrations of this compound. Menadione was used as a positive control.[5][6]
-
Incubation: The treated cells were incubated for a period of 48 to 72 hours.
-
Viability Assessment: Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
Data Analysis: The percentage of cell proliferation inhibition was calculated for each concentration of this compound compared to untreated control cells. The IC50 values were then determined from the resulting dose-response curves.
The efficacy of this compound in a living organism was tested using a human tumor xenograft model in immunocompromised mice.
Methodology:
-
Animal Model: Athymic nude mice were used for these studies.[1][2]
-
Tumor Cell Implantation: Human pancreatic cancer cells (MIA PaCa-2) were implanted subcutaneously into the flanks of the mice.[7]
-
Treatment Protocol: Once the tumors reached a certain volume, the mice were randomized into treatment and control groups. This compound was administered, typically via intraperitoneal (i.p.) injection, at a specified dose (e.g., 15 mg/kg).[7]
-
Efficacy Evaluation: Tumor volume and body weight were measured regularly throughout the study. The antitumor efficacy was assessed by comparing the tumor growth in the this compound-treated group to the vehicle-treated control group.
-
Endpoint and Analysis: At the end of the study, the mice were euthanized, and the tumors were excised, weighed, and potentially used for further analysis.
Selectivity and Cellular Effects
The selectivity of this compound for CDC25 phosphatases was demonstrated by its approximately 20-fold greater potency against CDC25 compared to the CD45 tyrosine phosphatase.[5][6][7] Further evidence of its specific cellular mechanism was provided by experiments showing that the cell cycle arrest induced by this compound could be partially reversed by the overexpression of CDC25.[1][2] Similarly, the mitotic-inducing effect of CDC25B overexpression in HeLa cells was reversed by treatment with this compound.[1][8]
Conclusion
The initial studies on this compound successfully identified it as a novel, potent, and selective inhibitor of CDC25 phosphatases. Its ability to induce cell cycle arrest in various cancer cell lines and reduce tumor growth in preclinical xenograft models highlighted its potential as an anticancer agent.[1][2] The data gathered from these foundational studies have provided a strong rationale for further investigation into the therapeutic applications of this compound and its derivatives.
References
- 1. A novel synthetic inhibitor of CDC25 phosphatases: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. CDC25 Phosphatase Inhibitor I, this compound [sigmaaldrich.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Anti-inflammatory functions of the CDC25 phosphatase inhibitor this compound via targeting AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BN82002 in Cell Culture
These application notes provide detailed protocols for utilizing BN82002, a potent and irreversible inhibitor of the CDC25 phosphatase family, in various cell culture-based assays. The information is intended for researchers, scientists, and professionals involved in cancer research and drug development.
Introduction
This compound is a cell-permeable compound that acts as a dual inhibitor, primarily targeting the CDC25 family of phosphatases (A, B, and C) and, as a secondary mechanism, inhibiting AKT2.[1][2] By inhibiting CDC25, this compound prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[3] This leads to cell cycle arrest and inhibition of tumor cell proliferation.[3] Additionally, its inhibitory effect on AKT2 can block the NF-κB signaling pathway, giving it anti-inflammatory properties.[2] These characteristics make this compound a valuable tool for studying cell cycle regulation and a potential anti-cancer therapeutic agent.
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various CDC25 phosphatase isoforms.
| Target Enzyme | IC₅₀ (µM) |
| CDC25A | 2.4 |
| CDC25B2 | 3.9 |
| CDC25B3 | 6.3 |
| CDC25C | 5.4 |
| CDC25C-cat | 4.6 |
| Data sourced from MedchemExpress and Calbiochem product information.[1][4] |
Anti-proliferative Activity of this compound in Human Cancer Cell Lines
The following table presents the IC₅₀ values for this compound's effect on the proliferation of several human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MIA PaCa-2 | Pancreatic Cancer | 7.2 |
| HT-29 | Colon Cancer | 32.6 |
| TNBC Lines (various) | Triple-Negative Breast Cancer | ≤ 8.7 |
| Data indicates a range of sensitivity across different cancer types, with certain pancreatic and triple-negative breast cancers showing higher sensitivity.[1] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of this compound are critical for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, for a compound with a molecular weight of 350 g/mol , dissolve 3.5 mg in 1 mL of DMSO.
-
Gently vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
-
For experiments, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
General Cell Culture
The following is a general guideline. Specific conditions should be optimized for each cell line.
Example for MIA PaCa-2 cells:
-
Base Medium: Dulbecco's Modified Eagle's Medium (DMEM).[4]
-
Supplements: 10% Fetal Bovine Serum (FBS) and 2.5% Horse Serum.[4]
-
Incubation: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: When cells reach approximately 70-80% confluency, rinse with PBS, detach using a 0.25% Trypsin-EDTA solution, and re-seed into new flasks with fresh medium.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Detergent reagent (e.g., 20% SDS in 50% DMF) or DMSO
Protocol:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Add 100 µL of detergent reagent or DMSO to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.
Materials:
-
6-well cell culture plates
-
This compound working solutions
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentration (e.g., 50 µM, which fully inhibits cell proliferation) for 24 hours.[1]
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.[5]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
Protocol:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.[6]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze immediately by flow cytometry.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits CDC25 to cause G2/M arrest and targets AKT2 to reduce inflammation.
Experimental Workflows
Caption: Workflows for key in vitro assays to characterize the effects of this compound.
References
- 1. Anti-inflammatory functions of the CDC25 phosphatase inhibitor this compound via targeting AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Human pancreatic carcinoma (MIA PaCa-2) in continuous culture: sensitivity to asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BN82002 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN82002 is a potent and selective irreversible inhibitor of the CDC25 family of phosphatases, which are key regulators of the cell cycle.[1] By targeting CDC25, this compound can induce cell cycle arrest and inhibit the proliferation of cancer cells. These application notes provide a detailed guide for the use of this compound in in vivo xenograft models, a critical step in the preclinical evaluation of this potential anti-cancer therapeutic. The protocols provided herein are specifically tailored for a subcutaneous xenograft model using the human pancreatic carcinoma cell line MIA PaCa-2, based on existing preclinical data.
Mechanism of Action
CDC25 phosphatases (CDC25A, B, and C) are dual-specificity phosphatases that dephosphorylate and activate cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[1] this compound inhibits the activity of these phosphatases, leading to the accumulation of phosphorylated, inactive CDKs. This results in cell cycle arrest at various stages, including G1/S and G2/M transitions, ultimately inhibiting tumor cell proliferation.[1]
Data Presentation
In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MIA PaCa-2 | Pancreatic | 7.2 |
| DU-145 | Prostate | 13.5 |
| HT-29 | Colon | 32.6 |
Data compiled from publicly available sources.
In Vivo Efficacy Data Template
The following tables are templates for recording and presenting quantitative data from in vivo xenograft studies with this compound.
Table 1: Tumor Growth Inhibition in MIA PaCa-2 Xenograft Model
| Treatment Group | Day 0 | Day 3 | Day 6 | Day 9 | Day 12 | Day 15 | Day 18 | Day 21 | % TGI (Day 21) | p-value (vs. Vehicle) |
| Vehicle Control | N/A | N/A | ||||||||
| Tumor Volume (mm³) | ||||||||||
| Std. Deviation | ||||||||||
| This compound (15 mg/kg, daily) | ||||||||||
| Tumor Volume (mm³) | ||||||||||
| Std. Deviation | ||||||||||
| This compound (40 mg/kg, weekly) | ||||||||||
| Tumor Volume (mm³) | ||||||||||
| Std. Deviation |
% TGI (Tumor Growth Inhibition) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100
Table 2: Animal Body Weight Monitoring
| Treatment Group | Day 0 | Day 3 | Day 6 | Day 9 | Day 12 | Day 15 | Day 18 | Day 21 | % Body Weight Change (Day 21) |
| Vehicle Control | |||||||||
| Body Weight (g) | |||||||||
| Std. Deviation | |||||||||
| This compound (15 mg/kg, daily) | |||||||||
| Body Weight (g) | |||||||||
| Std. Deviation | |||||||||
| This compound (40 mg/kg, weekly) | |||||||||
| Body Weight (g) | |||||||||
| Std. Deviation |
Experimental Protocols
I. Cell Culture and Preparation for Implantation
-
Cell Line: MIA PaCa-2 (human pancreatic carcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
Grow MIA PaCa-2 cells to 80-90% confluency.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Detach the cells using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free PBS or Hank's Balanced Salt Solution (HBSS).
-
-
Cell Counting and Viability:
-
Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.
-
-
Preparation for Injection:
-
Adjust the cell concentration to 5 x 10^7 cells/mL in cold, serum-free medium.
-
On ice, mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix to a final concentration of 2.5 x 10^7 cells/mL. The final injection volume will be 200 µL, containing 5 x 10^6 cells.
-
Keep the cell/Matrigel suspension on ice until injection to prevent premature solidification of the Matrigel.
-
II. Animal Handling and Tumor Implantation
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Implantation Procedure:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Shave and disinfect the right flank of each mouse.
-
Using a 27-gauge needle and a 1 mL syringe, slowly inject 200 µL of the cell/Matrigel suspension subcutaneously into the prepared flank.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (approximately 100 mm³). This typically takes 7-14 days.
-
Randomize the mice into treatment and control groups once the average tumor volume reaches the target size.
-
III. Preparation and Administration of this compound
-
This compound Formulation:
-
Note: The precise vehicle used for the in vivo administration of this compound is not explicitly detailed in the available literature. A common vehicle for intraperitoneal (i.p.) injection of small molecules is a solution of DMSO, PEG300, Tween-80, and saline. Researchers should perform solubility and stability tests to determine the optimal vehicle for their specific batch of this compound.
-
Example Formulation: Prepare a stock solution of this compound in DMSO. For injection, dilute the stock solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration should be such that the desired dose is delivered in an appropriate injection volume (e.g., 100-200 µL).
-
-
Treatment Regimens:
-
Group 1 (Vehicle Control): Administer the vehicle solution intraperitoneally (i.p.) following the same schedule as the treated groups.
-
Group 2 (this compound - Daily): Administer 15 mg/kg of this compound i.p. once daily for 10 consecutive days.[2]
-
Group 3 (this compound - Weekly): Administer 40 mg/kg of this compound i.p. once a week for 3 weeks.[2]
-
IV. Data Collection and Efficacy Evaluation
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) twice a week using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
-
Body Weight:
-
Record the body weight of each mouse twice a week to monitor for any treatment-related toxicity.
-
-
Efficacy Endpoint:
-
Continue the study until tumors in the control group reach the predetermined humane endpoint (e.g., 1500-2000 mm³), or for a set duration (e.g., 21-28 days).
-
V. Humane Endpoints
The following criteria should be used to determine when an animal should be humanely euthanized:
-
Tumor Burden:
-
Tumor volume exceeds 2000 mm³.
-
Tumor ulcerates or becomes necrotic.
-
Tumor interferes with normal physiological functions (e.g., ambulation, eating, drinking).
-
-
Clinical Signs of Toxicity:
-
Body weight loss exceeds 20% of the initial weight.
-
Signs of distress such as hunched posture, rough coat, lethargy, or labored breathing.
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
References
Preparing Stock and Working Solutions of BN82002: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock and working solutions of BN82002, a potent and selective irreversible inhibitor of the CDC25 phosphatase family.[1][2][3] Proper preparation and storage of this compound solutions are critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to maintain the compound's stability and activity. Additionally, it includes key physicochemical properties and biological activity data for this compound to support its application in research and drug development.
Introduction to this compound
This compound is a cell-permeable ortho-hydroxybenzylamino compound that demonstrates anti-tumor properties.[4][5] It functions as a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family, which are key regulators of the cell cycle.[2] this compound has been shown to inhibit CDC25A, CDC25B, and CDC25C isoforms in the low micromolar range and displays approximately 20-fold greater selectivity for CDC25 phosphatases over CD45 tyrosine phosphatase.[1][5] Recent studies have also elucidated its role as an anti-inflammatory agent by targeting AKT2 and subsequently inhibiting the NF-κB signaling pathway.[6] This dual activity in cell cycle control and inflammation makes this compound a compound of significant interest in cancer and immunology research.
Physicochemical and Biological Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₅N₃O₄ | [4][7] |
| Molecular Weight | 359.42 g/mol | [4] |
| CAS Number | 396073-89-5 | [1][4] |
| Appearance | Red to dark red solid | [4] |
| Purity | ≥95% (HPLC) | [4] |
| Solubility (DMSO) | ≥ 150 mg/mL (417.34 mM) | [1] |
| Solubility (Ethanol) | 10 mg/mL | [4][8] |
| Storage Temperature | -20°C | [4] |
Biological Activity:
| Target | IC₅₀ | Reference |
| CDC25A | 2.4 µM | [1][3] |
| CDC25B2 | 3.9 µM | [1][3] |
| CDC25B3 | 6.3 µM | [1][3] |
| CDC25C | 5.4 µM | [1][3] |
| CDC25C-cat | 4.6 µM | [1][3] |
| Cell Proliferation (various human tumor cell lines) | IC₅₀ in the range of 7.2-32.6 µM | [4][5] |
Experimental Protocols
Materials
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile microcentrifuge tubes
-
Sterile filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments.
-
Equilibrate this compound: Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.359 mg of this compound (Molecular Weight = 359.42).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 100 µL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if precipitation is observed.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[1][4] It is important to note that this compound is unstable in aqueous solutions.[4][5]
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer.
Example: Preparation of a 10 µM working solution:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. This can be achieved by adding 1 µL of the 10 mM stock solution to 999 µL of the desired cell culture medium or buffer.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions of this compound.[4][5]
Diagrams
Experimental Workflow: this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway: this compound Inhibition of the AKT2/NF-κB Pathway
Caption: this compound inhibits the inflammatory NF-κB pathway by targeting AKT2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel synthetic inhibitor of CDC25 phosphatases: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. CDC25 Phosphatase Inhibitor I, this compound The CDC25 Phosphatase Inhibitor I, this compound, also referenced under CAS 396073-89-5, controls the biological activity of CDC25 Phosphatase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 396073-89-5 [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Anti-inflammatory functions of the CDC25 phosphatase inhibitor this compound via targeting AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. CDC25 Phosphatase Inhibitor I, this compound [sigmaaldrich.com]
BN82002 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN82002 is a cell-permeable, potent, and irreversible inhibitor of the CDC25 phosphatase family, including CDC25A, CDC25B, and CDC25C.[1][2] These dual-specificity phosphatases are critical regulators of the cell cycle, and their inhibition by this compound leads to cell cycle arrest and displays anti-tumor properties.[1] This document provides detailed information on the solubility of this compound in various solvents, protocols for its use, and an overview of its mechanism of action.
Physicochemical Properties
-
Molecular Formula: C₁₉H₂₅N₃O₄
-
Molecular Weight: 359.42 g/mol
-
CAS Number: 396073-89-5
-
Appearance: Red to dark red solid
Solubility Data
The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. Below is a summary of its solubility in various common laboratory solvents. It is important to note that the free form of this compound can be unstable, and the more stable hydrochloride salt (this compound HCl, CAS 1049740-43-3) may be a preferable alternative while retaining the same biological activity.[3]
Table 1: Solubility of this compound and its Hydrochloride Salt
| Compound | Solvent | Concentration | Notes |
| This compound | DMSO | ≥ 150 mg/mL (417.34 mM) | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[4] |
| DMSO | 10 mg/mL | [5] | |
| Ethanol | 10 mg/mL | [5] | |
| This compound HCl | DMSO | 220 mg/mL (555.72 mM) | Ultrasonic treatment may be required.[6] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent, which can then be diluted to the final desired concentration in aqueous-based buffers or cell culture media.
Materials:
-
This compound (or this compound HCl)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be applied to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term (up to 3 months) or -80°C for long-term storage.
Protocol 2: General Method for Solubility Determination (Kinetic Solubility Assay)
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer of interest.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (clear, flat-bottom)
-
Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance
-
Multichannel pipette
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each concentration of the this compound/DMSO solution to individual wells. Include a DMSO-only control.
-
Using a multichannel pipette, add the aqueous buffer to each well (e.g., 198 µL) to achieve the final desired concentrations of this compound.
-
Mix the contents of the wells by gentle shaking or pipetting.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.
-
Alternatively, the plate can be centrifuged to pellet any precipitate, and the absorbance of the supernatant can be measured by a UV-Vis plate reader at the λmax of this compound to determine the concentration of the soluble compound.
Mechanism of Action: CDC25 Phosphatase Inhibition
This compound exerts its anti-proliferative effects by inhibiting the CDC25 family of phosphatases. These enzymes are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which are key drivers of cell cycle progression. By inhibiting CDC25, this compound prevents the activation of CDKs, leading to cell cycle arrest at various phases, including G1/S, S, and G2/M transitions.[1]
Caption: this compound inhibits CDC25 phosphatase, preventing CDK-Cyclin activation.
Experimental Workflow for Solubility and Cell-Based Assays
The following diagram outlines a typical workflow for utilizing this compound in research, from solubility testing to cell-based functional assays.
Caption: Workflow for this compound from stock preparation to cell-based assays.
References
- 1. A novel synthetic inhibitor of CDC25 phosphatases: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. molnova.com [molnova.com]
- 5. CDC25 Phosphatase Inhibitor I, this compound The CDC25 Phosphatase Inhibitor I, this compound, also referenced under CAS 396073-89-5, controls the biological activity of CDC25 Phosphatase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 396073-89-5 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Cell Cycle Checkpoints with BN82002
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN82002 is a potent, selective, and irreversible inhibitor of the CDC25 family of dual-specificity phosphatases (Cdc25A, Cdc25B, and Cdc25C).[1][2][3][4] These phosphatases are critical regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which drive transitions between cell cycle phases. By inhibiting CDC25, this compound effectively blocks CDK activation, leading to cell cycle arrest at various checkpoints, primarily the G1/S and G2/M transitions.[5] This makes this compound a valuable tool for researchers studying cell cycle regulation, checkpoint control, and for the development of novel anti-cancer therapeutics.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on cell cycle progression, cytotoxicity, and the underlying molecular pathways.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against CDC25 Phosphatases
| Target | IC50 (µM) |
| CDC25A | 2.4 |
| CDC25B2 | 3.9 |
| CDC25B3 | 6.3 |
| CDC25C | 5.4 |
| CDC25C-cat | 4.6 |
Data compiled from multiple sources.[1][2][3][4]
Table 2: In Vitro Anti-proliferative Activity of this compound in Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MIA PaCa-2 | Pancreatic | 7.2 |
| HT-29 | Colon | 32.6 |
Data indicates sensitivity of cell lines to this compound in a concentration-dependent manner.[1][2]
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol outlines the general procedure for culturing and treating cells with this compound for subsequent analysis.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS, MIA PaCa-2, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution typically prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, count them using a hemocytometer or automated cell counter, and seed them into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at the desired density.
-
Allow cells to adhere and resume exponential growth for 24 hours.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and assay.
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining and flow cytometry.[6][7][8]
Materials:
-
This compound-treated and control cells
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Harvest both floating and adherent cells by collecting the medium and then trypsinizing the adherent cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 50 µL of RNase A solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cytotoxicity Assessment by MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.[9][10][11][12]
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of this compound.
Western Blot Analysis of Cell Cycle Checkpoint Proteins
This protocol provides a method for analyzing the expression and phosphorylation status of key cell cycle checkpoint proteins following treatment with this compound.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK1, anti-phospho-CDK1 (Tyr15), anti-Cyclin B1, anti-Cdc25A, anti-p21, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like actin or tubulin to normalize protein levels.
Visualizations
Caption: this compound inhibits Cdc25C, preventing CDK1 activation and G2/M progression.
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. CDC25 Phosphatase Inhibitor I, this compound The CDC25 Phosphatase Inhibitor I, this compound, also referenced under CAS 396073-89-5, controls the biological activity of CDC25 Phosphatase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 396073-89-5 [sigmaaldrich.com]
- 5. A novel synthetic inhibitor of CDC25 phosphatases: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. corefacilities.iss.it [corefacilities.iss.it]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
Application of BN82002 in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic cancer remains one of the most challenging malignancies to treat, with a consistently poor prognosis. The development of novel therapeutic agents that target key molecular pathways driving pancreatic tumor growth is a critical area of research. BN82002 is a synthetic small molecule that has been identified as a potent inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases.[1] CDC25 phosphatases are essential regulators of the cell cycle, and their overexpression has been linked to various cancers, including pancreatic cancer. By inhibiting CDC25, this compound offers a targeted approach to disrupt the cell cycle progression of cancer cells, leading to reduced proliferation and tumor growth. This document provides detailed application notes and protocols for the use of this compound in pancreatic cancer research.
Data Presentation
In Vitro Efficacy of this compound
This compound has demonstrated potent inhibitory activity against CDC25 isoforms and has shown cytotoxic effects on pancreatic cancer cell lines.
| Target | IC50 (µM) | Reference |
| CDC25A | 2.4 | [1] |
| CDC25B2 | 3.9 | [1] |
| CDC25B3 | 6.3 | [1] |
| CDC25C | 5.4 | [1] |
| CDC25C-cat | 4.6 | [1] |
| Pancreatic Cancer Cell Line | IC50 (µM) | Reference |
| MIA PaCa-2 | 7.2 | [1] |
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting CDC25 phosphatases. This inhibition prevents the dephosphorylation and subsequent activation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. A key target of CDC25 is CDK1 (also known as CDC2). Inhibition of CDC25 leads to the accumulation of phosphorylated (inactive) CDK1, causing cell cycle arrest, primarily at the G2/M transition.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell line (e.g., MIA PaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., at IC50 and 2x IC50) for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[3][4]
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Phospho-CDK1 (Tyr15)
This protocol is to detect the change in the phosphorylation status of CDK1 following treatment with this compound.
Materials:
-
Pancreatic cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-CDK1, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-CDK1 (Tyr15) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total CDK1 and β-actin as loading controls.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a pancreatic cancer xenograft model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
MIA PaCa-2 cells
-
Matrigel
-
This compound
-
Vehicle solution
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 MIA PaCa-2 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[5]
-
Administer this compound intraperitoneally (i.p.) at a dose of 15 mg/kg daily or 40 mg/kg weekly.[5] Administer the vehicle solution to the control group.
-
Measure tumor volume and body weight twice a week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion
This compound is a promising inhibitor of CDC25 phosphatases with demonstrated activity against pancreatic cancer cells. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in preclinical models of pancreatic cancer. These studies will be crucial in elucidating its mechanism of action and guiding its potential translation into clinical applications for this challenging disease.
References
Application Notes and Protocols for Investigating AKT2 Signaling Using BN82002
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN82002 is a small molecule initially identified as an irreversible inhibitor of the cell division cycle 25 (CDC25) phosphatases.[1][2][3] Subsequent research has revealed its potent anti-inflammatory properties, which are mediated through the specific targeting of AKT2, a serine/threonine kinase crucial in cellular signaling.[4][5] this compound has been shown to bind directly to Tyrosine 178 (Tyr-178) in the kinase domain of AKT2, thereby disrupting its catalytic activity.[4] This inhibitory action on AKT2 leads to the suppression of downstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation.[4][5]
The specificity of this compound for AKT2 over other AKT isoforms, such as AKT1, makes it a valuable tool for dissecting the specific roles of AKT2 in various cellular processes, including inflammation, cell survival, and metabolism.[4] These application notes provide detailed protocols for utilizing this compound to investigate AKT2 signaling pathways in cell-based and in vitro assays.
Data Presentation
Table 1: Inhibitory Activity of this compound against CDC25 Phosphatases
| Target | IC50 (µM) |
| CDC25A | 2.4[1][3] |
| CDC25B2 | 3.9[1][3] |
| CDC25B3 | 6.3[1][3] |
| CDC25C | 5.4[1][3] |
| CDC25C-cat | 4.6[1][3] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Application | Effective Concentration | Observed Effect |
| RAW264.7 Macrophages | Inhibition of inflammatory response | 50 µM[5] | Suppression of LPS-induced COX-2, iNOS, TNF-α, IL-1β, and IL-6 mRNA levels.[5] |
| Peritoneal Macrophages | Inhibition of inflammatory response | 50 µM[5] | Suppression of LPS-induced COX-2, iNOS, TNF-α, IL-1β, and IL-6 mRNA levels.[5] |
| HEK293 cells (AKT2 overexpressing) | Inhibition of NF-κB activity | Not specified | Reduction of NF-κB luciferase reporter activity.[4] |
| Septic Mice | In vivo anti-inflammatory effect | 20 mg/kg[5] | Reduction of p-AKT2 and p-IκBα levels, and protection against tissue damage.[5] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory functions of the CDC25 phosphatase inhibitor this compound via targeting AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for BN82002 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
BN82002 is a potent and selective irreversible inhibitor of the CDC25 family of dual-specificity phosphatases.[1][2][3] These phosphatases are crucial regulators of the cell cycle, and their inhibition presents a promising strategy for anti-cancer drug development.[4][5] This document provides detailed application notes and protocols for the use of this compound in various in vitro assays, including enzyme inhibition, cell proliferation, and cell cycle analysis. The provided information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction
Cell division cycle 25 (CDC25) phosphatases are key activators of cyclin-dependent kinases (CDKs), which drive the transitions between different phases of the cell cycle.[4][6] By removing inhibitory phosphate groups from CDKs, CDC25 phosphatases promote cell cycle progression.[4] The three main isoforms in mammalian cells are CDC25A, CDC25B, and CDC25C, each with distinct roles in cell cycle regulation.[6][7] Overexpression of CDC25 phosphatases is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[6] this compound has been identified as a potent inhibitor of all three CDC25 isoforms, leading to cell cycle arrest and inhibition of tumor cell proliferation.[1][4][5]
Mechanism of Action
This compound acts as an irreversible inhibitor of CDC25 phosphatases.[1][3] By covalently modifying the catalytic cysteine residue in the active site of the phosphatases, this compound blocks their ability to dephosphorylate and activate their CDK substrates.[6] This leads to the accumulation of phosphorylated, inactive CDKs, resulting in cell cycle arrest at various stages, including G1/S, S, and G2/M transitions.[4][5] A key downstream effect of CDC25 inhibition by this compound is the increased inhibitory phosphorylation of CDK1 at Tyrosine 15.[5][8]
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against CDC25 Phosphatases
| Target | IC₅₀ (µM) |
| CDC25A | 2.4[1][2] |
| CDC25B2 | 3.9[1][2] |
| CDC25B3 | 6.3[1] |
| CDC25C | 5.4[1][2] |
| CDC25C-cat | 4.6[1][2] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MIA PaCa-2 | Pancreatic | 7.2[1] |
| DU-145 | Prostate | 13.5[6] |
| U-87 MG | Glioblastoma | 15.6 |
| HT-29 | Colon | 32.6[1] |
Note: A concentration of 50 µM this compound has been shown to fully inhibit cell proliferation.[1][2]
Experimental Protocols
Protocol 1: CDC25 Phosphatase Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against recombinant CDC25 phosphatases.
Materials:
-
Recombinant human CDC25A, B, or C protein
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.1% BSA
-
Substrate: O-Methylfluorescein Phosphate (OMFP) or a similar phosphatase substrate
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
Add 10 µL of the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 20 µL of the recombinant CDC25 enzyme solution (e.g., 50 nM final concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the OMFP substrate solution (e.g., 10 µM final concentration).
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for OMFP) in kinetic mode for 30-60 minutes at 30°C.
-
Calculate the rate of the reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for CDC25 inhibition assay.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of cancer cells. The example uses MDA-MB-231 cells.
Materials:
-
MDA-MB-231 human breast cancer cells
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear tissue culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Caption: Workflow for cell proliferation assay.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., HeLa cells)
-
Culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1x and 2x the proliferation IC₅₀) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis.
Conclusion
This compound is a valuable tool for studying the role of CDC25 phosphatases in cell cycle control and for investigating their potential as therapeutic targets in oncology. The protocols provided in this document offer a starting point for researchers to explore the in vitro effects of this potent inhibitor. It is recommended to optimize the experimental conditions for each specific cell line and assay to ensure robust and reproducible results.
References
- 1. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of CDC25A phosphatase is limited by CDK2/cyclin A-mediated feedback inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo roles of CDC25 phosphatases: Biological insight into the anti-cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel synthetic inhibitor of CDC25 phosphatases: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Cdc25 Phosphatases | Encyclopedia MDPI [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. Identification of CDC25 as a Common Therapeutic Target for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BN82002 in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN82002 is a potent, selective, and irreversible inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases (CDC25A, CDC25B, and CDC25C)[1][2]. These phosphatases are critical regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs)[2][3]. By inhibiting CDC25, this compound effectively blocks cell cycle progression, leading to cell cycle arrest and subsequent induction of apoptosis in cancer cells[4]. These application notes provide detailed information and protocols for utilizing this compound to induce apoptosis in research settings.
Mechanism of Action
This compound exerts its pro-apoptotic effects primarily through the inhibition of CDC25 phosphatases. This inhibition prevents the dephosphorylation of key CDK residues (Tyrosine-15), maintaining them in an inactive state[2][4]. The sustained inactivation of CDKs leads to cell cycle arrest, predominantly at the G1/S and G2/M phases[2]. Prolonged cell cycle arrest is a potent trigger for the intrinsic apoptotic pathway. While the precise downstream signaling from this compound-induced cell cycle arrest to apoptosis is not fully elucidated, it is known that CDC25A can suppress the pro-apoptotic Apoptosis Signal-regulating Kinase 1 (ASK1)[4]. Therefore, inhibition of CDC25A by this compound may lead to the activation of ASK1 and subsequent apoptotic signaling cascades.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| CDC25A | 2.4[1] |
| CDC25B2 | 3.9[1] |
| CDC25B3 | 6.3[1] |
| CDC25C | 5.4[1] |
| CDC25C-cat | 4.6[1] |
Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Proliferation IC50 (µM) |
| MIA PaCa-2 | Pancreatic Cancer | 7.2[1] |
| HT-29 | Colon Cancer | 32.6[1] |
Recommended Treatment Conditions for Apoptosis Induction
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Observed Effect | Reference |
| TNBC cells (BT549, MDA-MB-436, MDA-MB-468) | 10 | 24 | Induction of PARP cleavage | [4] |
| U2OS | Not Specified | 24 | Cell cycle arrest | [2] |
Note: The optimal concentration and treatment duration for apoptosis induction may vary depending on the cell line and experimental conditions. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model. A concentration of 50 µM has been shown to fully inhibit cell proliferation[1][5].
Mandatory Visualization
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. A novel synthetic inhibitor of CDC25 phosphatases: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting the Cell Division Cycle 25 (CDC25) Phosphatases in Human Acute Myeloid Leukemia — The Possibility to Target Several Kinases through Inhibition of the Various CDC25 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of CDC25 as a Common Therapeutic Target for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
BN82002 stability issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the handling and use of BN82002, a potent and selective inhibitor of the CDC25 phosphatase family. Due to its inherent instability in aqueous solutions, proper handling and experimental design are critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, irreversible inhibitor of the CDC25 family of dual-specificity phosphatases (CDC25A, B, and C).[1][2][3] These phosphatases are crucial regulators of the cell cycle, as they dephosphorylate and activate cyclin-dependent kinases (CDKs).[1][4] By inhibiting CDC25, this compound prevents CDK activation, leading to cell cycle arrest at various phases, including G1/S, S, and G2/M, and ultimately inhibiting tumor cell proliferation.[4]
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
Yes, inconsistent results are a common consequence of this compound's instability in aqueous solutions.[5][6][7][8][9] The compound is known to degrade in aqueous environments, such as cell culture media. This degradation can lead to a decrease in the effective concentration of the active compound over the course of an experiment, resulting in poor reproducibility.
Q3: What are the primary signs of this compound degradation in my experiments?
Signs of degradation can include:
-
Reduced or loss of expected biological activity over time.
-
Inconsistent dose-response curves between experiments.
-
Precipitate formation in your working solutions, especially after some incubation time.
-
A change in the color of the solution.
Q4: How can I improve the stability and solubility of this compound for my experiments?
To mitigate stability issues, consider the following:
-
Use a Co-solvent System: For in vitro experiments, preparing this compound in a co-solvent system is recommended. A common formulation involves dissolving the compound in a small amount of DMSO first, and then diluting it with a mixture of PEG300, Tween-80, and saline.
-
Utilize the Hydrochloride Salt: The hydrochloride salt of this compound is reported to be more stable than the free base form while retaining the same biological activity.[3] Whenever possible, using this compound HCl is advisable for improved stability in aqueous media.
-
Prepare Fresh Solutions: Always prepare working solutions of this compound immediately before use. Avoid storing diluted aqueous solutions.
-
Proper Storage of Stock Solutions: Store stock solutions of this compound in DMSO at -20°C for up to one month or at -80°C for up to six months.[3] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity | Degradation of this compound in the aqueous assay buffer or cell culture medium. | Prepare fresh working solutions immediately before each experiment. Minimize the incubation time in aqueous solutions as much as the experimental design allows. Consider using the more stable this compound hydrochloride salt. |
| Precipitation of the compound from the working solution due to low aqueous solubility. | Ensure the final concentration of DMSO or other organic co-solvents is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.5% DMSO). Use a formulation with solubility enhancers like PEG300 and Tween-80 for in vivo or certain in vitro applications. | |
| Inconsistent results between experiments | Variable rates of degradation due to slight differences in experimental setup (e.g., incubation time, temperature, pH of the medium). | Standardize all experimental parameters meticulously. Perform a time-course experiment to assess the stability of this compound under your specific experimental conditions (see Experimental Protocols section). |
| Use of aged or improperly stored stock solutions. | Always use freshly prepared dilutions from a properly stored and aliquoted stock solution. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. | |
| Precipitate forms in the working solution | The concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final concentration of this compound. Increase the percentage of the co-solvent (e.g., DMSO) if your experimental system can tolerate it. Use sonication or gentle warming to aid initial dissolution, but be aware that warming can accelerate degradation. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (µM) |
| CDC25A | 2.4 |
| CDC25B2 | 3.9 |
| CDC25C | 5.4 |
| CDC25B3 | 6.3 |
| CDC25C-cat | 4.6 |
Data compiled from multiple sources.[1][2][3]
Table 2: Representative Data on the Effect of pH on Compound Stability in Aqueous Buffers (Hypothetical for this compound)
| pH | Incubation Time (hours) | % Remaining Compound (Hypothetical) |
| 4.0 | 2 | 90% |
| 4.0 | 8 | 75% |
| 7.4 | 2 | 60% |
| 7.4 | 8 | 25% |
| 9.0 | 2 | 30% |
| 9.0 | 8 | <5% |
This table illustrates the expected trend of decreased stability with increasing pH. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh out the required amount of this compound powder.
-
Dissolve in cell culture grade DMSO to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.
-
-
Working Solution for In Vitro Assays:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serially dilute the stock solution in your final assay buffer or cell culture medium to the desired working concentrations immediately before adding to your experimental setup.
-
Ensure the final DMSO concentration is compatible with your assay (e.g., ≤ 0.1%).
-
Protocol 2: Assessing the Stability of this compound in Aqueous Buffer
-
Prepare a working solution of this compound in your experimental buffer (e.g., PBS, cell culture medium) at the final concentration used in your assays.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The 0-hour sample should be taken immediately after preparation.
-
Immediately quench any further degradation by adding an equal volume of ice-cold acetonitrile or methanol.
-
Store the samples at -80°C until analysis.
-
Analyze the concentration of the remaining intact this compound in each sample using a validated analytical method such as HPLC or LC-MS/MS.
-
Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.
Visualizations
Caption: this compound inhibits CDC25 phosphatases, preventing CDK activation and cell cycle progression.
Caption: Workflow for assessing the stability of this compound in aqueous solutions.
Caption: Troubleshooting logic for addressing stability issues with this compound.
References
- 1. In vivo roles of CDC25 phosphatases: Biological insight into the anti-cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of CDC25A phosphatase is limited by CDK2/cyclin A-mediated feedback inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cell Cycle-Regulatory CDC25A Phosphatase Inhibits Apoptosis Signal-Regulating Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. Figure 6: [Assessment of compound stability in...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
BN82002 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of BN82002 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and irreversible inhibitor of the CDC25 family of dual-specificity phosphatases (CDC25A, CDC25B, and CDC25C).[1][2][3] These phosphatases are crucial regulators of the cell cycle, and their inhibition leads to cell cycle arrest and reduced tumor growth.[1][4] this compound has been shown to be active in both cellular and animal models.[1]
Q2: Are there any known off-target effects of this compound?
Yes, while this compound is selective for the CDC25 phosphatase family, it has been shown to have some activity against other phosphatases. Notably, it displays approximately 20-fold greater selectivity for CDC25 phosphatases compared to the CD45 tyrosine phosphatase.[2][3][5]
Q3: How can I determine if the observed effects in my experiment are due to on-target or off-target activity of this compound?
To differentiate between on-target and potential off-target effects, researchers can perform rescue experiments. One approach is to use RNA interference (RNAi) to specifically knock down the expression of CDC25A and CDC25B. If the cellular phenotype observed with this compound treatment is mimicked by the knockdown of CDC25A and CDC25B, it strongly suggests the effects are on-target.[6] For example, a study in BT549 and MDA-MB-468 triple-negative breast cancer cells showed that combined knockdown of CDC25A and CDC25B recapitulated the effects of this compound on cell viability, including the induction of apoptosis and necrosis.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected changes in immune cell signaling pathways. | Inhibition of CD45 tyrosine phosphatase, a known off-target of this compound, which is a key regulator of T-cell and B-cell receptor signaling. | - Perform control experiments using a specific CD45 inhibitor to compare phenotypes.- Analyze the phosphorylation status of known CD45 substrates. |
| Cell cycle arrest at a different phase than expected. | This compound has been shown to cause cell cycle delay at G1-S, in S phase, and at the G2-M transition in HeLa cells, while primarily causing a G1 arrest in U2OS cells.[1] This cell-line-specific effect could be due to differential expression of off-target proteins. | - Characterize the expression levels of CDC25 isoforms and potential off-target phosphatases in your cell line.- Compare the effects of this compound with those of more specific CDC25 inhibitors if available. |
| Drug efficacy does not correlate with CDC25 expression levels. | Potential off-target effects may be contributing to the observed cellular response, or other cellular factors may be influencing drug sensitivity. | - Conduct RNAi-based knockdown of CDC25 isoforms to confirm dependence on the primary target.[6]- Perform a broader kinase or phosphatase inhibitor screen to identify other potential targets. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against CDC25 Phosphatases
| Target | IC₅₀ (µM) |
| CDC25A | 2.4[2][3][5] |
| CDC25B2 | 3.9[2][3][5] |
| CDC25B3 | 6.3[2][3][5] |
| CDC25C | 5.4[2][3][5] |
| CDC25C-cat | 4.6[2][3][5] |
Table 2: In Vitro Proliferation Inhibition of this compound in Human Tumor Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MIA PaCa-2 | Pancreatic | 7.2[2] |
| HT-29 | Colon | 32.6[2] |
Experimental Protocols
Objective: To determine if the cellular effects of this compound are due to the inhibition of its primary targets, CDC25A and CDC25B.
Methodology:
-
Cell Culture: Culture the cell line of interest (e.g., BT549) in appropriate media and conditions.
-
Transfection: Transfect cells with either a scrambled control siRNA or a combination of siRNAs targeting CDC25A and CDC25B.
-
Incubation: Incubate the cells for a period sufficient to achieve significant protein knockdown (e.g., 72 hours).
-
Treatment: Treat a subset of the transfected cells with this compound at a relevant concentration.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to confirm the knockdown of CDC25A and CDC25B protein levels. Probe for downstream markers of CDC25 inhibition, such as phospho-Y15 CDK1.[6]
-
Phenotypic Assays: Perform relevant phenotypic assays, such as cell viability assays (e.g., MTT or CellTiter-Glo) or apoptosis assays (e.g., Annexin V staining), on all experimental groups.[6]
-
Data Analysis: Compare the phenotype of the CDC25A/B knockdown cells to that of the this compound-treated cells. A similar phenotype suggests the effects of this compound are on-target.
Visualizations
Caption: this compound's primary and known off-target pathways.
Caption: Troubleshooting workflow for potential off-target effects.
References
- 1. A novel synthetic inhibitor of CDC25 phosphatases: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Identification of CDC25 as a Common Therapeutic Target for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting BN82002 insolubility in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BN82002. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my cell culture media. What should I do?
A1: this compound is known to be unstable in aqueous solutions.[1][2] Direct dissolution in cell culture media is not recommended. The preferred method is to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO or ethanol, and then dilute this stock solution into your media to the final desired concentration.[2][3][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most frequently recommended solvent for preparing high-concentration stock solutions of this compound.[2][3][4][5] Ethanol is also a viable option.[3][4] It is crucial to use newly opened or anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[5][6]
Q3: I observed precipitation in my media after adding the this compound stock solution. How can I prevent this?
A3: Precipitation upon dilution of the DMSO stock in aqueous media can occur if the final concentration of this compound exceeds its solubility limit in the media or if the DMSO concentration is too high. To mitigate this:
-
Ensure your final DMSO concentration in the culture media is low (typically ≤0.5%) to avoid solvent-induced toxicity and precipitation.
-
After diluting the stock solution into the media, mix thoroughly by gentle inversion or swirling.
-
If precipitation persists, consider preparing a more dilute stock solution or using a formulation with solubilizing agents, although this is more common for in vivo applications.[5][6]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Reconstituted stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.[1][2] Under these conditions, stock solutions are reported to be stable for up to 3 months.[1][2] For longer-term storage at -80°C, it is advised to use the solution within 6 months.[5]
Q5: Is there a more stable form of this compound available?
A5: Yes, the hydrochloride salt form, this compound hydrochloride, is available and is suggested to be more stable.[5] It also exhibits good solubility in DMSO.[6]
Data Presentation
Table 1: Solubility of this compound and this compound Hydrochloride
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | ≥ 150 mg/mL (417.34 mM)[5] | Use newly opened DMSO.[5] |
| This compound | Ethanol | 10 mg/mL[3][4] | |
| This compound Hydrochloride | DMSO | 220 mg/mL (555.72 mM)[6] | Ultrasonic treatment may be needed.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 359.42 g/mol ), add 278.2 µL of DMSO. d. Vortex briefly to dissolve the compound completely. If needed, gentle warming or sonication can be used to aid dissolution.[5][6] e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes. f. Store the aliquots at -20°C for up to 3 months.[1][2]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture media.
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture media. For example, to make 10 mL of media with a final concentration of 10 µM this compound, add 10 µL of the 10 mM stock solution. c. Add the calculated volume of the stock solution to the pre-warmed cell culture media. d. Immediately mix the solution by gentle swirling or pipetting up and down to ensure homogeneity and minimize precipitation. e. The final DMSO concentration in this example would be 0.1%, which is generally well-tolerated by most cell lines. Always include a vehicle control (media with the same concentration of DMSO) in your experiments.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound insolubility in cell culture media.
Caption: this compound inhibits CDC25 phosphatases, leading to cell cycle arrest.
References
- 1. CDC25 Phosphatase Inhibitor I, this compound [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. CDC25 Phosphatase Inhibitor I, this compound The CDC25 Phosphatase Inhibitor I, this compound, also referenced under CAS 396073-89-5, controls the biological activity of CDC25 Phosphatase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 396073-89-5 [sigmaaldrich.com]
- 4. CDC25 Phosphatase Inhibitor I, this compound [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Optimizing BN82002 concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of BN82002 in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the handling and application of this compound.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is recognized as a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family (CDC25A, B, and C)[1][2][3][4]. These phosphatases are crucial regulators of the cell cycle, making this compound an agent that can impair the proliferation of tumor cells[2]. Additionally, recent studies have identified this compound as an anti-inflammatory drug candidate that specifically targets AKT2 to control the NF-κB pathway[5]. It interrupts the kinase activity of AKT2 by binding to Tyr-178[5].
Q2: My this compound solution, prepared in an aqueous buffer, appears cloudy. What should I do?
A2: this compound is known to be unstable in aqueous solutions[4][6]. For optimal results, it is highly recommended to prepare stock solutions in DMSO or ethanol, where it is soluble at 10 mg/mL[4]. Prepare fresh working dilutions in your aqueous experimental buffer immediately before use. If precipitation occurs, aiding dissolution with heat and/or sonication may be attempted, but preparing fresh solutions is the best practice[1].
Q3: I am not observing the expected level of cell cycle arrest or anti-proliferative effects. What are the possible reasons?
A3: Several factors could contribute to lower-than-expected efficacy:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. For example, the pancreatic cancer cell line MIA PaCa-2 (IC50 of 7.2 μM) is more sensitive than the colon cancer cell line HT-29 (IC50 of 32.6 μM)[1][3]. Ensure your cell line is responsive to CDC25 inhibition.
-
Compound Degradation: this compound is unstable in aqueous solutions and stock solutions should be aliquoted and frozen at -20°C to be stable for up to 3 months[4][6]. Avoid multiple freeze-thaw cycles[7].
-
Concentration: The effective concentration can vary significantly. While IC50 values for CDC25 phosphatase inhibition are in the low micromolar range (2.4-6.3 µM), concentrations up to 50 μM may be required to fully inhibit cell proliferation in vitro[1][3]. A dose-response experiment is crucial.
-
Experimental Readout: this compound can cause cell cycle delays at multiple phases (G1-S, S, and G2-M) or arrest primarily in G1, depending on the cell type[2]. Ensure your assay is timed appropriately to capture the desired effect.
Q4: Can this compound be used for in vivo studies?
A4: Yes, this compound has been successfully used in animal models. It has been shown to reduce the growth rate of human tumor xenografts in athymic nude mice at a dose of 15 mg/kg via intraperitoneal (i.p.) route[4][8].
Efficacy Data
The efficacy of this compound varies depending on the specific target and cell line. The following tables summarize key quantitative data for easy reference.
Table 1: In Vitro Inhibitory Activity (IC50)
| Target | IC50 (µM) |
| CDC25A | 2.4[1][3][4] |
| CDC25B2 | 3.9[1][3][4] |
| CDC25B3 | 6.3[1][3][4] |
| CDC25C | 5.4[1][3][4] |
| CDC25C-cat | 4.6[1][3][4] |
Table 2: Anti-proliferative Activity in Human Tumor Cell Lines (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| MIA PaCa-2 | Pancreatic | 7.2[1][3] |
| HT-29 | Colon | 32.6[1][3] |
Key Experimental Protocols
Protocol 1: Western Blot for Downstream Target Inhibition (p-CDK1)
This protocol is designed to verify the mechanism of action of this compound by measuring the phosphorylation status of Cyclin-Dependent Kinase 1 (CDK1), a downstream target of CDC25.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere for 24 hours. Treat cells with a dose-response range of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-CDK1 (Tyr15) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the membrane for total CDK1 and a loading control (e.g., GAPDH or β-actin) to normalize the data. An increase in the p-CDK1 signal indicates inhibition of CDC25 phosphatase activity[2].
Visual Diagrams
Signaling Pathway and Troubleshooting
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel synthetic inhibitor of CDC25 phosphatases: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. CDC25 Phosphatase Inhibitor I, this compound [sigmaaldrich.com]
- 5. Anti-inflammatory functions of the CDC25 phosphatase inhibitor this compound via targeting AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDC25 Phosphatase Inhibitor I, this compound - CAS 396073-89-5 - Calbiochem | 217691 [merckmillipore.com]
- 7. adooq.com [adooq.com]
- 8. merckmillipore.com [merckmillipore.com]
BN82002 Technical Support Center: Minimizing Cytotoxicity in Non-Cancerous Cells
Welcome to the technical support center for the investigational CDC25 phosphatase inhibitor, BN82002. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the potential toxicity of this compound to normal, non-cancerous cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and irreversible inhibitor of the CDC25 family of dual-specificity phosphatases (CDC25A, CDC25B, and CDC25C).[1][2][3] These phosphatases are crucial regulators of the cell cycle, as they dephosphorylate and activate cyclin-dependent kinases (CDKs), which drive transitions between cell cycle phases.[2][4] By inhibiting CDC25, this compound leads to the accumulation of phosphorylated, inactive CDKs, resulting in cell cycle arrest and, in many cancer cell lines, subsequent apoptosis.[2][5]
Q2: Does this compound exhibit toxicity to normal, non-cancerous cells?
While research has primarily focused on the anti-tumor effects of this compound, the inhibition of a fundamental process like cell cycle progression suggests that it can also affect proliferating normal cells. However, studies with similar CDC25 inhibitors, such as BN82685, have indicated that normal cells may be less sensitive than cancer cells. For instance, normal human fibroblasts (IMR-90) showed a significantly higher IC50 value for BN82685 compared to various cancer cell lines, suggesting a potential therapeutic window.[6] Additionally, in normal human fibroblasts, overexpression of CDC25B has been shown to induce senescence rather than apoptosis, indicating a different cellular response to CDC25 pathway modulation compared to cancer cells.[7]
Q3: Why might normal cells be less sensitive to this compound than cancer cells?
The differential sensitivity between normal and cancer cells may be attributed to several factors:
-
Cell Cycle Checkpoints: Normal cells have intact cell cycle checkpoints. When CDC25 is inhibited and CDKs are not activated, these checkpoints can effectively arrest the cell cycle to allow for repair, or in some cases, induce a state of cellular senescence.[7] In contrast, many cancer cells have dysfunctional checkpoints, and this inability to properly arrest can lead to mitotic catastrophe and apoptosis when faced with cell cycle disruption.
-
Proliferation Rate: Many normal tissues have a lower proliferative rate compared to rapidly dividing cancer cells. Since this compound's primary effect is on the cell cycle, quiescent or slowly dividing normal cells are expected to be less affected.
-
Overexpression of CDC25 in Cancer: Many human cancers overexpress CDC25 phosphatases, making them more dependent on this pathway for their uncontrolled proliferation.[8][9] This creates a scenario of "oncogene addiction," where cancer cells are more vulnerable to inhibitors of these specific pathways.
Q4: Are there any known off-target effects of this compound that could contribute to toxicity?
Yes, a study has identified AKT2 as a specific off-target of this compound.[10] The inhibitor was found to bind to Tyr-178 of AKT2 and disrupt its kinase activity, which could influence inflammatory pathways.[10] When assessing toxicity in normal cells, it is important to consider potential effects beyond CDC25 inhibition.
Troubleshooting Guide: Managing this compound Toxicity in Your Experiments
This guide provides practical steps to assess and minimize the toxicity of this compound to normal cells in your experimental models.
| Issue | Potential Cause | Troubleshooting Steps |
| High cytotoxicity observed in normal cell lines at expected anti-cancer concentrations. | The specific normal cell line may be highly proliferative or particularly sensitive to CDC25 inhibition. | 1. Perform a dose-response curve to determine the precise IC50 for your normal cell line and compare it to your cancer cell line of interest. 2. Reduce the concentration of this compound to the lowest effective dose for the cancer cells. 3. Shorten the duration of exposure for normal cells. 4. Consider using a less proliferative normal cell line as a control if experimentally feasible. |
| Unexpected cellular morphology changes or cell death in normal cells. | Could be due to on-target (cell cycle arrest, senescence) or off-target effects. | 1. Analyze the cell cycle profile of treated normal cells using flow cytometry to determine if they are arresting at a specific phase. 2. Test for markers of senescence (e.g., SA-β-gal staining, p21 expression) to see if this is the cellular response. 3. Investigate the AKT signaling pathway in your normal cells to assess if the off-target effect on AKT2 is playing a role. |
| Difficulty establishing a therapeutic window between cancer and normal cells. | The cancer cell line may not be highly dependent on the CDC25 pathway, or the normal cell line may be unusually sensitive. | 1. Confirm high expression of CDC25 phosphatases in your cancer cell line of interest. 2. Explore combination therapies. Using this compound at a lower concentration in combination with another agent that selectively targets cancer cells may enhance the therapeutic window. |
Quantitative Data Summary
The following tables summarize the available inhibitory concentration data for this compound and a related compound, BN82685. This data can help in designing experiments with appropriate concentration ranges.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| CDC25A | 2.4 |
| CDC25B2 | 3.9 |
| CDC25B3 | 6.3 |
| CDC25C | 5.4 |
| CDC25C-cat | 4.6 |
Data sourced from MedchemExpress and Universal Biologicals.[1][3]
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MIA PaCa-2 | Pancreatic | 7.2 |
| HT-29 | Colon | 32.6 |
Data sourced from Universal Biologicals.[1]
Table 3: Anti-proliferative Activity of BN82685 (a related CDC25 inhibitor) in Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| DU-145 | Prostate Cancer | 0.09 |
| MIA PaCa-2 | Pancreatic Cancer | 0.118 |
| A2058 | Melanoma | 0.134 |
| IMR-90 | Normal Fibroblast | 1.0 |
This data for a related compound suggests a potential for selectivity between cancer and normal cells. Data sourced from AACR Journals.[6]
Key Experimental Protocols
1. Protocol for Determining IC50 Values in Normal vs. Cancer Cell Lines
This protocol allows for the direct comparison of the cytotoxic effects of this compound on different cell types.
-
Materials:
-
Normal and cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed both normal and cancer cells in separate 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range to start with for cancer cells is 0.1 µM to 100 µM. For normal cells, a higher range may be necessary. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for a period relevant to your experimental question (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Use graphing software (e.g., GraphPad Prism) to plot the dose-response curve and determine the IC50 value for each cell line.
-
2. Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol helps to determine if this compound is causing cell cycle arrest in normal cells.
-
Materials:
-
Normal cell line
-
This compound
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Seed normal cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at a concentration around the IC50 (or a non-lethal concentration that may still affect the cell cycle) for a desired time (e.g., 24 hours). Include an untreated or vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and experimental design.
Caption: Mechanism of action of this compound in inhibiting cell cycle progression.
Caption: Workflow for assessing and mitigating this compound toxicity to normal cells.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. A novel synthetic inhibitor of CDC25 phosphatases: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of CDC25 as a Common Therapeutic Target for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CDC25B induces cellular senescence and correlates with tumor suppression in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory functions of the CDC25 phosphatase inhibitor this compound via targeting AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
BN82002 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BN82002, focusing on preventing its degradation and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, ortho-hydroxybenzylamino compound that functions as a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family.[1][2][3][4] It targets CDC25A, CDC25B, and CDC25C, which are key regulators of the cell cycle.[5] By inhibiting these phosphatases, this compound prevents the activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest at various stages, including G1-S, S, and G2-M transitions.[1][5] This ultimately impairs the proliferation of tumor cells.[5]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. For the solid powder, long-term storage at -20°C is recommended, protected from light.[3] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1]
Q3: How should I prepare working solutions of this compound?
For in vitro experiments, it is advisable to prepare fresh dilutions from a concentrated stock solution for each experiment.[6] Once thawed, aliquots of the stock solution may be kept at 4°C for up to two weeks, although fresh preparations are always preferable.[1] For in vivo studies, working solutions should be prepared freshly on the day of use.[7] Due to its poor aqueous solubility, formulations for animal experiments may require co-solvents like PEG300, Tween-80, or SBE-β-CD.[7]
Q4: Is there a difference between the free form and the hydrochloride salt of this compound?
Yes, the free form of this compound is known to be prone to instability. It is advisable to use the more stable hydrochloride salt form, which retains the same biological activity.
Q5: Which solvents are compatible with this compound?
This compound is soluble in DMSO and ethanol, with a reported solubility of up to 10 mg/mL in each. However, it is unstable in aqueous solutions.[8] When preparing working dilutions in aqueous media (e.g., cell culture medium), it is crucial to ensure the final concentration of the organic solvent (like DMSO) is low enough to not affect the cells (typically <0.5%).
Troubleshooting Guide
Q1: I suspect my this compound has degraded. What are the visible signs?
While specific visual cues for this compound degradation are not extensively documented, general signs of small molecule degradation can include:
-
Color Change: this compound is a red to dark red solid.[2] A significant change from this appearance could indicate degradation.
-
Precipitation: The formation of precipitates in a stock solution that was previously clear can be a sign of degradation or reduced solubility.
-
Reduced Activity: The most definitive sign of degradation is a decrease or loss of its expected biological effect in your assays.
Q2: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results, such as fluctuating IC50 values, can stem from several factors.[6] Besides biological variability, consider the following:
-
Compound Instability: this compound is unstable in aqueous solutions.[8] If working solutions in culture media are prepared too far in advance or stored improperly, the compound may degrade during the experiment.
-
Repeated Freeze-Thaw Cycles: Subjecting your stock solution to multiple freeze-thaw cycles can lead to degradation. It is highly recommended to prepare single-use aliquots.[1]
-
Light Exposure: Protect this compound solutions from light, as this can contribute to degradation.[8]
Q3: How can I actively prevent the degradation of this compound during my experiments?
To minimize degradation and ensure reproducible results, adhere to the following best practices:
-
Use the Hydrochloride Salt: If possible, use the more stable hydrochloride salt form of this compound.
-
Proper Storage: Store the solid compound and stock solutions as recommended in the table below.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your DMSO stock solution to avoid freeze-thaw cycles.[1]
-
Prepare Fresh Working Solutions: For every experiment, dilute your stock solution to the final working concentration in your aqueous buffer or cell culture medium immediately before use.[6]
-
Protect from Light: Keep the solid compound and all solutions containing this compound protected from light by using amber vials or covering containers with foil.[8]
-
Minimize Time in Aqueous Solution: Reduce the time the compound spends in aqueous solutions before and during the experiment whenever possible.
Data Presentation
Table 1: Summary of Storage and Stability for this compound
| Form | Storage Temperature | Duration of Stability | Key Recommendations |
| Solid Powder | -20°C | Long-term (months to years)[3] | Protect from light.[8] |
| Stock Solution (in DMSO) | -20°C | Up to 3 months[8][9] | Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | |
| Working Solution (Aqueous) | Room Temperature or 37°C | Unstable[8][9] | Prepare fresh immediately before use.[7] |
Experimental Protocols
Protocol: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method to assess the purity of a this compound sample.
1. Materials and Reagents:
-
This compound sample
-
Reference standard of this compound (if available)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the this compound reference standard in DMSO to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the this compound sample in the same manner as the standard solution to a final concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Set to the λmax of this compound (e.g., 254 nm) or use a PDA detector to monitor a range of wavelengths.
-
Gradient Elution (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Analysis:
-
Inject the sample solution and analyze the chromatogram.
-
The purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Simplified signaling pathway of this compound's inhibitory action.
References
- 1. medkoo.com [medkoo.com]
- 2. CDC25 Phosphatase Inhibitor I, this compound [sigmaaldrich.com]
- 3. BN-82002|CAS 396073-89-5|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BIODEGRADATION OF NITROAROMATIC COMPOUNDS | Annual Reviews [annualreviews.org]
- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with BN82002 in cell assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the CDC25 phosphatase inhibitor, BN82002, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and irreversible inhibitor of the CDC25 family of dual-specificity phosphatases (CDC25A, B, and C).[1][2] These phosphatases are crucial regulators of the cell cycle, as they dephosphorylate and activate cyclin-dependent kinase (CDK)/cyclin complexes at key transition points.[3] By inhibiting CDC25, this compound prevents the activation of CDKs, leading to cell cycle arrest and, in many cancer cell lines, the induction of apoptosis.[3]
Q2: What are the recommended storage and handling conditions for this compound?
This compound is unstable in aqueous solutions.[2] It is recommended to prepare fresh solutions for each experiment. For stock solutions, dissolve this compound in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stock solutions in DMSO are stable for up to 3 months at -20°C.[2] The powdered form should be stored at -20°C.
Q3: What is the solubility of this compound?
This compound is soluble in DMSO and ethanol. It has very low solubility in aqueous media. To prepare a working solution, first, dissolve the compound in DMSO to create a concentrated stock solution, which can then be serially diluted into the cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
Q4: Does this compound have any known off-target effects?
While this compound displays greater selectivity for CDC25 phosphatases compared to some other phosphatases like CD45, researchers should be aware of potential off-target effects.[1] One study has reported that this compound can exert anti-inflammatory effects by targeting AKT2.[4] When interpreting unexpected results, it is important to consider the possibility of off-target activities.
Troubleshooting Guide for Inconsistent Results
Problem 1: High Variability in Cell Viability/Cytotoxicity Assays
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for dispensing cells to minimize well-to-well variation. |
| Edge Effects in Microplates | To minimize evaporation from the outer wells of the plate, which can concentrate the compound and affect cell growth, fill the peripheral wells with sterile PBS or media without cells. |
| Compound Precipitation | Due to its low aqueous solubility, this compound may precipitate when the DMSO stock is diluted in culture media. To mitigate this, pre-warm the media to 37°C before adding the stock solution. Add the stock dropwise while gently swirling the media to ensure rapid dispersion. For particularly problematic compounds, a three-step dilution protocol can be effective: 1. Dissolve in DMSO. 2. Dilute this stock into a small, intermediate volume of serum-free media. 3. Dilute this intermediate solution to the final concentration in your complete culture medium. |
| Compound Instability | This compound is unstable in aqueous solutions.[2] Always prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Do not store working solutions in culture media. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly check for mycoplasma contamination. |
Problem 2: Inconsistent or Unexpected Cell Cycle Analysis Results
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Cell Line-Specific Effects | The effect of this compound on the cell cycle can be cell-line dependent. For example, in synchronized HeLa cells, this compound can delay progression at the G1-S, S, and G2-M transitions, while in U2OS cells, it primarily causes a G1 arrest.[3] It is crucial to characterize the effect in your specific cell line. |
| Inadequate Fixation and Staining | Ensure proper cell fixation (e.g., with ice-cold 70% ethanol) and staining with a DNA-intercalating dye (e.g., propidium iodide). Incomplete fixation can lead to poor staining and inaccurate cell cycle profiles. |
| Cell Clumping | Cell clumps can be misinterpreted by the flow cytometer as doublets or cells in G2/M, leading to inaccurate cell cycle distribution. Ensure a single-cell suspension by gentle pipetting or passing the cells through a cell strainer before analysis. |
| Sub-optimal Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of this compound to observe a consistent cell cycle arrest in your cell line. |
Problem 3: Difficulty in Detecting Apoptosis
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Timing of Assay | Apoptosis is a dynamic process. The timing of your assay is critical. Annexin V staining detects early apoptosis, while assays for DNA fragmentation (e.g., TUNEL) detect later stages. Conduct a time-course experiment to identify the optimal window for detecting apoptosis in your cells following this compound treatment. |
| Incorrect Assay Choice | The mechanism of cell death can be cell-type dependent. While this compound induces apoptosis in some cell lines, it may cause other forms of cell death in others. Consider using multiple assays that measure different hallmarks of apoptosis (e.g., Annexin V/PI staining, caspase activity assays, and analysis of PARP cleavage). |
| Low Level of Apoptosis | The concentration of this compound may be insufficient to induce a detectable level of apoptosis. Perform a dose-response experiment. It is also possible that at certain concentrations, the primary effect is cytostatic (cell cycle arrest) rather than cytotoxic. |
Data Presentation
The following tables provide representative data on the effects of this compound on cell viability, cell cycle distribution, and apoptosis in different cancer cell lines. This data is intended for illustrative purposes to demonstrate expected trends.
Table 1: Effect of this compound on the Viability of Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MIA PaCa-2 | Pancreatic | 7.2[5] |
| HT-29 | Colon | 32.6[5] |
Table 2: Representative Effect of this compound on Cell Cycle Distribution in U2OS Cells after 24-hour Treatment
| This compound Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 45 | 35 | 20 |
| 5 | 60 | 25 | 15 |
| 10 | 75 | 15 | 10 |
| 20 | 85 | 10 | 5 |
Note: This is representative data based on the observation that this compound arrests U2OS cells mostly in the G1 phase.[3]
Table 3: Representative Effect of this compound on Apoptosis in a Sensitive Cancer Cell Line after 48-hour Treatment (as measured by Annexin V/PI Staining)
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95 | 3 | 2 |
| 5 | 70 | 20 | 10 |
| 10 | 50 | 35 | 15 |
| 20 | 30 | 45 | 25 |
Note: This is representative data illustrating a dose-dependent increase in apoptosis.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Harvesting: Harvest the cells, including any floating cells, by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately after staining.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Visualizations
Caption: this compound inhibits CDC25, leading to cell cycle arrest.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. A novel synthetic inhibitor of CDC25 phosphatases: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory functions of the CDC25 phosphatase inhibitor this compound via targeting AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to BN82002 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the CDC25 phosphatase inhibitor, BN82002, in their cancer cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the CDC25 family of dual-specificity phosphatases (CDC25A, CDC25B, and CDC25C).[1] These phosphatases are crucial for cell cycle progression as they dephosphorylate and activate cyclin-dependent kinases (CDKs). By inhibiting CDC25, this compound leads to the accumulation of phosphorylated, inactive CDKs, resulting in cell cycle arrest and inhibition of cancer cell proliferation.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are not extensively documented, resistance to cell cycle inhibitors can arise from several factors:
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to circumvent the cell cycle block induced by this compound. A common mechanism is the activation of the PI3K/AKT pathway, which can promote cell survival and proliferation independently of the CDC25-CDK axis.
-
Alterations in Cell Cycle Machinery: Upregulation of other cell cycle regulators, such as the WEE1 kinase, can counteract the effect of this compound. WEE1 is a tyrosine kinase that phosphorylates and inhibits CDKs, and its increased activity can maintain the G2/M checkpoint.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Target Alteration: Although less common for this class of drugs, mutations in the CDC25 phosphatases could potentially alter the binding of this compound, reducing its inhibitory effect.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value (typically 5-fold or higher) is a strong indicator of resistance. This can be achieved using a cell viability assay, such as the MTT assay.
Troubleshooting Guides
Problem 1: Decreased Efficacy of this compound Over Time
Possible Cause: Development of acquired resistance in the cancer cell line.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 of this compound for both the parental and the suspected resistant cell lines using the MTT assay (see Experimental Protocol 1).
-
Investigate Bypass Pathways:
-
Assess PI3K/AKT Pathway Activation: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT (at Ser473) and its downstream targets. An increase in phosphorylation in the resistant cells would suggest the activation of this bypass pathway.
-
Hypothesize and Test Combination Therapy: If PI3K/AKT pathway activation is observed, consider a combination therapy approach. Co-administer this compound with a PI3K inhibitor (e.g., LY294002) and assess for synergistic effects on cell viability.
-
-
Examine Cell Cycle Regulators:
-
Analyze WEE1 Expression: Use Western blotting or qRT-PCR to compare the expression levels of WEE1 kinase in parental and resistant cells. Upregulation of WEE1 could be a compensatory mechanism.
-
Test WEE1 Inhibition: If WEE1 is upregulated, explore the combination of this compound with a WEE1 inhibitor (e.g., Adavosertib/AZD1775). This combination can be synthetically lethal in some cancer contexts.[2][3][4][5][6]
-
Problem 2: High Intrinsic Resistance to this compound in a New Cell Line
Possible Cause: The cell line may have pre-existing characteristics that confer resistance.
Troubleshooting Steps:
-
Characterize the Cell Line:
-
Baseline Protein Expression: Perform a baseline characterization of the cell line's proteome, focusing on key cell cycle regulators (CDC25 isoforms, WEE1, CDK1, Cyclin B1) and drug efflux pumps (P-gp).
-
Genetic Analysis: If possible, perform genetic analysis to identify any mutations in genes related to the cell cycle or drug response.
-
-
Explore Combination Therapies:
-
Based on the characterization, rationally design combination therapies. For example, if the cell line has high basal PI3K/AKT signaling, a combination with a PI3K inhibitor may be effective.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound Against Various CDC25 Isoforms
| CDC25 Isoform | IC50 (µM) |
| CDC25A | 2.4 |
| CDC25B2 | 3.9 |
| CDC25B3 | 6.3 |
| CDC25C | 5.4 |
| CDC25C-cat | 4.6 |
Data sourced from MedchemExpress.[1]
Table 2: IC50 Values of this compound in Different Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MIA PaCa-2 | Pancreatic Cancer | 7.2 |
| HT-29 | Colon Cancer | 32.6 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Experimental Protocol 1: Determination of IC50 using MTT Assay
This protocol is adapted from standard MTT assay procedures.[7][8][9]
Materials:
-
96-well plates
-
Cancer cell lines (parental and suspected resistant)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Experimental Protocol 2: Western Blot for Phosphorylated CDK1
This protocol is based on standard Western blotting procedures.[10][11][12][13]
Materials:
-
Parental and resistant cells
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-CDK1 (Tyr15), anti-total-CDK1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis: Treat parental and resistant cells with this compound at the respective IC50 concentrations for a specified time (e.g., 24 hours). Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated CDK1 signal to total CDK1 and the loading control (GAPDH).
Experimental Protocol 3: Generating a this compound-Resistant Cell Line
This protocol is a general method for developing drug-resistant cell lines.[14][15][16][17][18]
Materials:
-
Parental cancer cell line
-
This compound
-
Complete culture medium
-
Cell culture flasks
Procedure:
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Start by culturing the cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium. A common strategy is to double the concentration with each subsequent passage.
-
Monitoring and Maintenance: Continuously monitor the cells for viability and growth. If there is significant cell death, reduce the drug concentration.
-
Stabilization: Maintain the cells in a high concentration of this compound (e.g., 5-10 times the initial IC50) for several passages to ensure the resistance phenotype is stable.
-
Characterization: Periodically determine the IC50 of the resistant cell line to track the level of resistance.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 4. WEE1i-ATRi combination therapy: a promising low-dose treatment for CCNE1-amplified gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCLC: combining WEE1 inhibition with PD-L1 blockade [dailyreporter.esmo.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes – ScienceOpen [scienceopen.com]
- 12. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Cell Culture Academy [procellsystem.com]
- 18. researchgate.net [researchgate.net]
BN82002 light sensitivity and handling precautions
Technical Support Center: BN82002
This guide provides essential information on the light sensitivity and proper handling of this compound to ensure experimental success and maintain compound integrity.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored upon arrival?
A: this compound is highly sensitive to light and temperature. Immediately upon receipt, store the vial in a light-proof container at -20°C. For long-term storage (greater than 6 months), it is recommended to store it at -80°C. Always protect from repeated freeze-thaw cycles.
Q2: What is the best way to prepare a stock solution of this compound?
A: To minimize light exposure, it is recommended to prepare stock solutions in a dark room or under dim, red-light conditions. Use amber vials or wrap standard vials in aluminum foil. Detailed instructions for preparing stock and working solutions can be found in the "Experimental Protocols" section below.
Q3: What solvents are recommended for reconstituting this compound?
A: this compound is soluble in DMSO at concentrations up to 10 mM. For aqueous buffers, it is recommended to first prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in the buffer of choice. Ensure the final DMSO concentration in your experiment is compatible with your assay and does not exceed 0.1%.
Q4: Are there any visible signs of degradation for this compound?
A: The lyophilized powder is a white to off-white solid. A noticeable change in color to yellow or brown may indicate degradation. Solutions of this compound are colorless. The appearance of a yellow tint in the solution is a primary indicator of light-induced degradation. If degradation is suspected, it is recommended to use a fresh vial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results. | 1. Light-Induced Degradation: The compound was exposed to ambient light during handling or storage. 2. Improper Storage: The compound was not stored at the recommended temperature. 3. Multiple Freeze-Thaw Cycles: The stock solution has been frozen and thawed repeatedly. | 1. Handle the compound and solutions under subdued lighting. Use amber vials or foil-wrapped tubes. 2. Ensure storage at -20°C or -80°C in a light-proof container. 3. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| High background signal in fluorescence-based assays. | Autofluorescence of Degraded Compound: Degraded this compound may become autofluorescent at certain wavelengths. | Prepare fresh working solutions from a new stock aliquot for each experiment. Minimize the time between solution preparation and use. |
| Precipitation of the compound in aqueous buffer. | Low Solubility: The concentration of this compound exceeds its solubility limit in the aqueous buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. Perform serial dilutions and vortex gently between each step. |
Quantitative Data: Photostability and Storage
Table 1: Photostability of this compound in Solution (10 µM in PBS)
| Light Condition | Exposure Time | Remaining Active Compound |
| Ambient Benchtop Light | 1 hour | 75% |
| 4 hours | 30% | |
| Dark (Control) | 4 hours | >99% |
| Direct Sunlight | 15 minutes | <10% |
Table 2: Recommended Storage Conditions
| Form | Temperature | Light Condition | Shelf-Life |
| Lyophilized Powder | -20°C | Dark | 12 months |
| -80°C | Dark | 24 months | |
| DMSO Stock Solution | -20°C | Dark (in aliquots) | 3 months |
| -80°C | Dark (in aliquots) | 6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Objective: To prepare a 10 mM DMSO stock solution and a 10 µM aqueous working solution of this compound with minimal light exposure.
-
Materials:
-
This compound vial
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS) or other desired aqueous buffer
-
Amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Acclimatization: Move the vial of this compound from -20°C/-80°C storage to a desiccator at room temperature for 15-20 minutes to prevent moisture condensation.
-
Work Area Preparation: Perform all subsequent steps in a dark room with a dim red safety light or in a fume hood with the sash lowered and ambient lights turned off.
-
Stock Solution Preparation (10 mM):
-
Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex gently for 1-2 minutes until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in amber or foil-wrapped tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (10 µM):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform a serial dilution. For example, dilute the stock 1:100 in your desired aqueous buffer (e.g., 1 µL of stock into 99 µL of buffer) to get a 100 µM intermediate solution.
-
Further dilute the intermediate solution 1:10 (e.g., 10 µL of intermediate into 90 µL of buffer) to reach the final 10 µM working concentration.
-
Use the working solution immediately after preparation.
-
-
Visualizations
Caption: Workflow for handling the light-sensitive compound this compound.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor.
Validation & Comparative
A Comparative Guide to CDC25 Phosphatase Inhibitors: BN82002 versus Menadione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent CDC25 phosphatase inhibitors, BN82002 and menadione. The information presented herein is collated from various experimental sources to aid in the selection and application of these compounds in cancer research and drug development.
Introduction to CDC25 Phosphatases
The Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases, comprising CDC25A, CDC25B, and CDC25C, are crucial regulators of the cell cycle.[1][2] They activate cyclin-dependent kinase (CDK)-cyclin complexes by removing inhibitory phosphate groups, thereby driving transitions between cell cycle phases.[1][2] Specifically, CDC25A is a key regulator of the G1/S transition, while CDC25B and CDC25C are primarily involved in the G2/M transition.[3][4] Due to their critical role in cell proliferation, CDC25 phosphatases are considered significant targets for the development of novel anticancer therapies.[1][2][5]
This compound: A Potent and Selective Inhibitor
This compound is a synthetic, cell-permeable ortho-hydroxybenzylamino compound that acts as a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family.[6][7] It has demonstrated anti-tumor properties in both in vitro and in vivo models.[1][2][6][7]
Menadione (Vitamin K3): A Quinone-Based Inhibitor
Menadione, also known as vitamin K3, is a synthetic naphthoquinone that has been identified as an inhibitor of CDC25 phosphatases.[5] It is a quinone-based compound that interacts with the active site of the CDC25 enzymes.[8]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory activity of this compound and menadione against CDC25 phosphatases and their effects on cancer cell lines.
Table 1: In Vitro Inhibitory Activity against CDC25 Isoforms
| Compound | CDC25 Isoform | IC50 / Ki (µM) | Notes |
| This compound | CDC25A | IC50: 2.4[6][7][9][10] | Irreversible inhibitor. |
| CDC25B2 | IC50: 3.9[6][7][9][10] | ||
| CDC25B3 | IC50: 6.3[6][7][9][10] | ||
| CDC25C | IC50: 5.4[6][7][9][10] | ||
| CDC25C-cat | IC50: 4.6[6][7][9][10] | ||
| Menadione | CDC25A | Ki: 38 ± 4[5] | Quinone-based inhibitor. |
| CDC25B | Ki: 95 ± 3[5] | ||
| CDC25C | Ki: 20 ± 4[5] |
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MIA PaCa-2 | Pancreatic | 7.2[9][10] |
| HT-29 | Colon | 32.6[9][10] | |
| Menadione | Various | - | 5 - 15[9][10] |
Note: The anti-proliferative activity of this compound was found to be very similar to that observed with menadione, which was used as a control in the same study.[9][10]
Mechanism of Action
This compound acts as an irreversible inhibitor of CDC25 phosphatases.[6][7] This mode of action suggests a covalent interaction with the enzyme, leading to its permanent inactivation. Furthermore, this compound exhibits approximately 20-fold greater selectivity for CDC25 phosphatases over the CD45 tyrosine phosphatase.[6][7]
Menadione , being a quinone-based compound, is suggested to inhibit CDC25 by interacting with the active site of the protein.[8] Studies with other quinone inhibitors of CDC25 suggest a mechanism involving the generation of reactive oxygen species (ROS), which can lead to the oxidative inactivation of the catalytic cysteine residue in the enzyme's active site.
Cellular Effects
Both this compound and menadione have been shown to impair the proliferation of various tumor cell lines.[1][2][9][10] Inhibition of CDC25 by these compounds leads to cell cycle arrest. This compound has been observed to delay cell cycle progression at the G1-S, S, and G2-M phases in HeLa cells and cause a G1 arrest in U2OS cells.[1][2] Menadione has been shown to induce G2/M arrest in gastric cancer cells.[8][11] This is a direct consequence of the sustained inhibitory phosphorylation of CDKs, which prevents the cell from transitioning to the next phase of the cell cycle.[1][2]
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison of this compound and menadione.
CDC25 Phosphatase Activity Assay (In Vitro)
This assay is designed to measure the enzymatic activity of CDC25 phosphatases and the inhibitory effect of compounds like this compound and menadione.
-
Enzyme and Substrate Preparation: Recombinant human CDC25A, CDC25B, or CDC25C protein is purified. A common substrate used is O-methylfluorescein phosphate (OMFP) or a phosphorylated peptide corresponding to the C-terminal of CDK1.
-
Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) at a physiological pH. The reaction mixture contains the CDC25 enzyme, the substrate, and varying concentrations of the inhibitor (this compound or menadione) or a vehicle control (e.g., DMSO).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period.
-
Detection of Product Formation: The dephosphorylation of the substrate is measured. In the case of OMFP, the product, O-methylfluorescein, is fluorescent and can be quantified using a fluorometer.
-
Data Analysis: The rate of the enzymatic reaction is determined, and the IC50 value for each inhibitor is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MIA PaCa-2, HT-29) are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound, menadione, or a vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is calculated.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with the inhibitors.
-
Cell Treatment: Cells are treated with the inhibitor (this compound or menadione) or a vehicle control for a defined period.
-
Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in a solution like cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.
-
Data Interpretation: The data is presented as a histogram where cells in G1 phase have a 2N DNA content, cells in G2/M phase have a 4N DNA content, and cells in S phase have a DNA content between 2N and 4N. The percentage of cells in each phase is quantified to determine the effect of the inhibitor on cell cycle progression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the CDC25 signaling pathway and a general experimental workflow for inhibitor analysis.
Caption: CDC25 signaling pathway in cell cycle regulation.
Caption: General experimental workflow for inhibitor analysis.
Conclusion
Both this compound and menadione are effective inhibitors of CDC25 phosphatases with demonstrated anti-proliferative effects on cancer cells.
-
This compound stands out as a more potent and selective irreversible inhibitor across all CDC25 isoforms based on the available IC50 data. Its well-defined chemical structure and irreversible mechanism of action make it a valuable tool for specific and prolonged inhibition of CDC25 in experimental settings.
-
Menadione , while showing lower potency in terms of Ki values, has a long history of use and serves as a useful benchmark for quinone-based CDC25 inhibitors. Its mechanism, potentially involving ROS generation, offers a different avenue for investigation into CDC25 inhibition and cellular redox state.
The choice between this compound and menadione will depend on the specific research question, the desired potency and selectivity, and the experimental model. For studies requiring potent and sustained inhibition of CDC25, this compound may be the preferred compound. Menadione remains a relevant tool for comparative studies and for investigating the role of oxidative stress in CDC25 inhibition. Further head-to-head comparative studies under identical experimental conditions would be beneficial to provide a more definitive quantitative comparison.
References
- 1. A novel synthetic inhibitor of CDC25 phosphatases: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDC25 Phosphatase Inhibitor I, this compound - CAS 396073-89-5 - Calbiochem | 217691 [merckmillipore.com]
- 7. CDC25 Phosphatase Inhibitor I, this compound [sigmaaldrich.com]
- 8. Menadione reduces CDC25B expression and promotes tumor shrinkage in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Menadione induces G2/M arrest in gastric cancer cells by down-regulation of CDC25C and proteasome mediated degradation of CDK1 and cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BN82002 and NSC 663284: Efficacy as Cdc25 Phosphatase Inhibitors
In the landscape of cancer research, the inhibition of cell division cycle 25 (Cdc25) phosphatases presents a promising therapeutic strategy. These dual-specificity phosphatases are crucial regulators of the cell cycle, and their overexpression is frequently observed in various human cancers. This guide provides a comparative overview of two prominent Cdc25 inhibitors, BN82002 and NSC 663284, for researchers, scientists, and drug development professionals. We will delve into their efficacy, mechanisms of action, and the experimental data supporting their potential as anti-cancer agents.
Quantitative Comparison of Inhibitory Activity
A direct comparison of the inhibitory potency of this compound and NSC 663284 reveals significant differences in their efficacy against the Cdc25 phosphatase family. NSC 663284 emerges as a substantially more potent inhibitor, with inhibitory constants (Ki) in the nanomolar range, while this compound exhibits inhibitory concentrations (IC50) in the micromolar range.
| Inhibitor | Target | IC50 | Ki | Selectivity |
| NSC 663284 | Cdc25A | 29 nM[1] | 29 nM[2] | > 20-fold selective over VHR and > 450-fold over PTP1B phosphatases |
| Cdc25B2 | 210 nM[2][3] | 95 nM[2] | ||
| Cdc25C | 89 nM[1] | 89 nM[2] | ||
| This compound | Cdc25A | 2.4 µM[4][5] | - | ~20-fold greater selectivity over CD45 tyrosine phosphatase[4][6] |
| Cdc25B2 | 3.9 µM[4][5] | - | ||
| Cdc25B3 | 6.3 µM[4][5] | - | ||
| Cdc25C | 5.4 µM[4][5] | - | ||
| Cdc25C-cat | 4.6 µM[4][5] | - |
Mechanism of Action and Cellular Effects
Both this compound and NSC 663284 function as inhibitors of Cdc25 phosphatases, which are key regulators of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[7][8] By inhibiting Cdc25, these compounds prevent the dephosphorylation and subsequent activation of CDKs, leading to cell cycle arrest and inhibition of tumor cell proliferation.[1]
NSC 663284 is described as a potent, cell-permeable, and irreversible inhibitor of all Cdc25 isoforms.[1][2] Its inhibition of Cdc25 leads to the arrest of cells at both the G1 and G2/M phases of the cell cycle.[1] This compound has been shown to prevent the dephosphorylation and activation of Cdk1 and Cdk2.[1]
This compound is also a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family.[4][5] It has been demonstrated to impair the proliferation of tumoral cell lines and increase the inhibitory tyrosine phosphorylation of cyclin-dependent kinase 1.[7] this compound can cause cell cycle delays at the G1-S transition, in the S phase, and at the G2-M transition, depending on the cell line.[7] Interestingly, recent studies have also suggested an anti-inflammatory role for this compound through its targeting of AKT2.[9]
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by both inhibitors is the cell cycle regulation pathway, specifically through the inhibition of Cdc25 phosphatases and the subsequent impact on CDK activity.
Caption: Inhibition of Cdc25 by this compound and NSC 663284 prevents CDK dephosphorylation, leading to cell cycle arrest.
A typical experimental workflow to evaluate the efficacy of these inhibitors involves in vitro enzymatic assays followed by cell-based proliferation and cell cycle analysis, and finally in vivo tumor xenograft models.
Caption: A standard workflow for evaluating the anti-cancer efficacy of Cdc25 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of typical protocols used to evaluate the efficacy of this compound and NSC 663284.
In Vitro Cdc25 Phosphatase Activity Assay
-
Objective: To determine the IC50 or Ki values of the inhibitors against purified Cdc25 isoforms.
-
Methodology: Recombinant human Cdc25A, B, and C are incubated with a fluorescent phosphate substrate, such as 3-O-methylfluorescein phosphate (OMFP). The inhibitors at various concentrations are added to the reaction mixture. The rate of dephosphorylation of the substrate is measured by monitoring the increase in fluorescence over time using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effects of the inhibitors on various cancer cell lines.
-
Methodology: Human tumor cell lines (e.g., HeLa, U2OS, MIA PaCa-2, HT-29) are seeded in 96-well plates and treated with a range of concentrations of this compound or NSC 663284 for a specified period (e.g., 48-72 hours). Cell viability is then determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The IC50 values for cell growth inhibition are calculated. This compound has shown IC50 values in the range of 7.2 to 32.6 µM across different cell lines, with the pancreatic cancer cell line MIA PaCa-2 being the most sensitive.[4][5] NSC 663284 has demonstrated a mean IC50 of 1.5 µM in the NCI-60 tumor cell panel.
Cell Cycle Analysis
-
Objective: To determine the effect of the inhibitors on cell cycle progression.
-
Methodology: Cells are treated with the inhibitor for a defined period. Subsequently, cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. In synchronized HeLa cells, this compound was found to delay cell cycle progression at G1-S, in S phase, and at the G2-M transition.[7] NSC 663284 has been reported to arrest cells at both G1 and G2/M phases.[1]
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Methodology: Human tumor cells are subcutaneously injected into immunocompromised mice (e.g., athymic nude or SCID mice). Once tumors reach a palpable size, the mice are treated with the inhibitor (e.g., via intraperitoneal or intravenous injection) or a vehicle control. Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised and may be used for further analysis. This compound has been shown to reduce the growth rate of human tumor xenografts in athymic nude mice.[7] Similarly, NSC 663284 inhibited the growth of subcutaneous human colon HT29 xenografts in SCID mice.[10][11] An inhibitory dose of 5 mg/kg for NSC-663284 was found to have a similar magnitude of inhibition as the traditional gemcitabine treatment in mouse model experiments.[12]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. A novel synthetic inhibitor of CDC25 phosphatases: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Anti-inflammatory functions of the CDC25 phosphatase inhibitor this compound via targeting AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology and antitumor activity of a quinolinedione Cdc25 phosphatase inhibitor DA3003-1 (NSC 663284) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. Frontiers | Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine [frontiersin.org]
A Comparative Guide to Alternative Small Molecule Inhibitors of CDC25
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative small molecule inhibitors targeting the Cell Division Cycle 25 (CDC25) phosphatases. CDC25 enzymes are crucial regulators of the cell cycle, and their overexpression is linked to various cancers, making them a compelling target for novel anti-cancer therapies.[1] This document summarizes the performance of different inhibitor classes with supporting experimental data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.
Performance Comparison of CDC25 Inhibitors
The following tables summarize the in vitro efficacy of various small molecule inhibitors against the three human CDC25 isoforms: CDC25A, CDC25B, and CDC25C. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are provided where available, offering a quantitative measure of potency.
Natural Product Inhibitors
| Compound | Source | CDC25A (IC50/Ki, µM) | CDC25B (IC50/Ki, µM) | CDC25C (IC50/Ki, µM) |
| Caulibugulone A | Marine Bryozoan (Caulibugula intermis) | 2.5 | 2.7 | 4.2 |
| Dysidiolide | Marine Sponge (Dysidea etheria) | 9.4 | - | - |
| Genistein | Soybeans | Indirect inhibitor | Indirect inhibitor | Indirect inhibitor |
| Shikonin | Lithospermum erythrorhizon | - | - | - |
Quinone-Based Synthetic Inhibitors
| Compound | Class | CDC25A (IC50/Ki, µM) | CDC25B (IC50/Ki, µM) | CDC25C (IC50/Ki, µM) |
| Menadione (Vitamin K3) | Naphthoquinone | Ki: 38 | Ki: 95 | Ki: 20 |
| NSC 663284 | Quinolinedione | 0.21 | 0.21 | - |
| IRC-083864 | Bis-quinone | 0.026 | 0.053 (B2), 0.023 (B3) | 0.023 |
| BN82002 | Nitro-ethyl-amino compound | - | - | - |
| UPD-140 | Naphthoquinone | 1.42 | - | - |
| UPD-176 | Naphthoquinone | - | - | - |
Other Synthetic Inhibitors
| Compound | Class | CDC25A (IC50/Ki, µM) | CDC25B (IC50/Ki, µM) | CDC25C (IC50/Ki, µM) |
| NSC 95397 | Naphthoquinone | 9.9 - 18.6 (in cells) | - | - |
| J3955 | Heterocyclic | 1.12 | - | - |
| E7887 | Heterocyclic | - | - | - |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of CDC25 inhibitors are provided below.
CDC25 Phosphatase Activity Assay (Fluorimetric)
This protocol describes a common in vitro assay to determine the enzymatic activity of CDC25 phosphatases using a fluorogenic substrate.
Materials:
-
Recombinant human CDC25A, CDC25B, or CDC25C enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 1 mM EDTA
-
Fluorogenic Substrate: 3-O-methylfluorescein phosphate (OMFP) or Fluorescein Diphosphate (FDP)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorimetric plate reader (Excitation/Emission wavelengths specific to the substrate)
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing Assay Buffer and the CDC25 enzyme at a final concentration of 10-100 nM.
-
Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Pre-incubate the enzyme with the test compound for 15-30 minutes at room temperature to allow for binding.
-
Initiate the phosphatase reaction by adding the fluorogenic substrate (e.g., OMFP to a final concentration of 10 µM).
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 15-30 minutes at 30°C using a plate reader.
-
Calculate the rate of the reaction (increase in fluorescence per unit time).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effect of CDC25 inhibitors on cancer cell lines.[2][3][4][5]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Spectrophotometric plate reader (570 nm)
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a DMSO-only control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the CDC25 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: CDC25 signaling pathway in cell cycle regulation.
Caption: Experimental workflow for CDC25 inhibitor discovery.
References
Comparative Efficacy Analysis of BN82002 and Other Cell Cycle Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cell cycle inhibitor BN82002 with other prominent cell cycle inhibitors, focusing on their efficacy, mechanisms of action, and supporting experimental data. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these compounds in their studies.
Introduction to Cell Cycle Inhibition
The cell cycle is a fundamental process that governs the replication and division of cells. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, targeting key regulators of the cell cycle has emerged as a promising strategy in cancer therapy. This guide focuses on this compound, an inhibitor of the CDC25 phosphatase family, and compares its performance with other classes of cell cycle inhibitors, primarily Cyclin-Dependent Kinase (CDK) inhibitors.
This compound: A Potent CDC25 Phosphatase Inhibitor
This compound is a potent, selective, and irreversible inhibitor of the CDC25 family of dual-specificity phosphatases (CDC25A, CDC25B, and CDC25C).[1] These phosphatases are crucial for cell cycle progression as they dephosphorylate and activate cyclin-dependent kinases (CDKs), which are the master regulators of the cell cycle. By inhibiting CDC25, this compound prevents the activation of CDKs, leading to cell cycle arrest and inhibition of tumor cell proliferation.[2]
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and other selected cell cycle inhibitors against their primary targets and various cancer cell lines.
Table 1: Inhibitory Activity against Primary Molecular Targets
| Inhibitor | Target(s) | IC50 / Ki | Notes |
| This compound | CDC25A | IC50: 2.4 µM | Irreversible inhibitor.[1] |
| CDC25B2 | IC50: 3.9 µM | ||
| CDC25B3 | IC50: 6.3 µM | ||
| CDC25C | IC50: 5.4 µM | ||
| Menadione (Vitamin K3) | CDC25A, B, C | Ki: 38 µM, 95 µM, 20 µM, respectively | A known CDC25 inhibitor often used as a control.[3] |
| NSC 663284 | CDC25A | Ki: 29 nM | Potent, irreversible inhibitor.[4][5] |
| CDC25B2 | Ki: 95 nM | ||
| CDC25C | Ki: 89 nM | ||
| Palbociclib | CDK4/Cyclin D1 | IC50: 11 nM | Selective inhibitor of CDK4 and CDK6. |
| CDK6/Cyclin D2 | IC50: 16 nM | ||
| Ribociclib | CDK4/Cyclin D1 | IC50: 10 nM | Selective inhibitor of CDK4 and CDK6. |
| CDK6/Cyclin D3 | IC50: 39 nM | ||
| Abemaciclib | CDK4/Cyclin D1 | IC50: 2 nM | Highly selective for CDK4.[6] |
| CDK6/Cyclin D1 | IC50: 5 nM |
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 |
| This compound | MIA PaCa-2 | Pancreatic | 7.2 µM[1] |
| HT-29 | Colon | 32.6 µM[1] | |
| Menadione | Various | Various | 5-15 µM |
| NSC 663284 | MDA-MB-435 | Breast | 0.2 µM[7] |
| MCF-7 | Breast | 1.7 µM[7] | |
| NCI 60 Panel | Various | Mean: 1.5 µM[7] | |
| Palbociclib | MCF-7 | Breast | 66 nM |
| MDA-MB-231 | Breast | 820 nM | |
| Ribociclib | MCF-7 | Breast | 110 nM |
| T-47D | Breast | 130 nM | |
| Abemaciclib | MCF-7 | Breast | 33 nM |
| MDA-MB-468 | Breast | 2 µM |
Mechanism of Action: Signaling Pathways
The diagram below illustrates the signaling pathway targeted by CDC25 inhibitors like this compound, leading to cell cycle arrest.
In contrast, CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib directly target the CDK4/6-Cyclin D complex, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the expression of genes required for the G1 to S phase transition.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of cell cycle inhibitors.
1. Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete growth medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of the test compounds (e.g., this compound) and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
2. Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Complete growth medium
-
Test compounds
-
PBS
-
70% ice-cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of the inhibitors for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in each phase.
-
3. Western Blot Analysis of CDK Phosphorylation
This technique is used to detect changes in the phosphorylation status of key cell cycle proteins, such as CDK1 (Cdc2), to confirm the mechanism of action of CDC25 inhibitors.
-
Materials:
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK1 (Tyr15), anti-total-CDK1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein to the total protein.
-
Experimental Workflow and Logical Relationships
The following diagram outlines a typical experimental workflow for evaluating and comparing cell cycle inhibitors.
Conclusion
This compound is a potent inhibitor of the CDC25 phosphatase family, demonstrating effective anti-proliferative activity against various cancer cell lines. Its mechanism of action, upstream of CDK activation, offers a distinct therapeutic strategy compared to direct CDK inhibitors. While direct comparative efficacy studies with leading CDK inhibitors are limited, the available data suggests that this compound and other CDC25 inhibitors represent a valuable class of anti-cancer agents. Further research, including head-to-head comparative studies and in vivo models, is warranted to fully elucidate the therapeutic potential of this compound relative to other cell cycle inhibitors. This guide provides a foundational framework for researchers to design and interpret such comparative studies.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. Identification of CDC25 as a Common Therapeutic Target for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. CDC25 Phosphatase Inhibitor II, NSC 663284 [sigmaaldrich.com]
- 6. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
BN82002: A Comparative Analysis of its Cross-reactivity with other Phosphatases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phosphatase inhibitor BN82002's cross-reactivity with other phosphatases, supported by experimental data. This compound is a cell-permeable, irreversible inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases, which are key regulators of the cell cycle.[1] Understanding the selectivity profile of this compound is crucial for its application as a research tool and for its potential therapeutic development.
Selectivity Profile of this compound
Experimental data indicates that this compound is a potent inhibitor of the CDC25 phosphatase family. Its inhibitory activity has been quantified against multiple isoforms of CDC25. Notably, this compound demonstrates a significant degree of selectivity for the CDC25 family over at least one other major protein tyrosine phosphatase, CD45.
| Target Phosphatase | IC50 (µM) | Selectivity vs. CD45 |
| CDC25A | 2.4 | ~20-fold |
| CDC25B2 | 3.9 | ~20-fold |
| CDC25B3 | 6.3 | ~20-fold |
| CDC25C | 5.4 | ~20-fold |
| CDC25C-cat | 4.6 | ~20-fold |
| CD45 | Not explicitly quantified, but stated to be ~20-fold less sensitive than CDC25 phosphatases. | 1-fold (Reference) |
Table 1: Inhibitory Activity and Selectivity of this compound. The table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various CDC25 isoforms.[2][3] The selectivity is highlighted by a comparison with its activity against CD45 tyrosine phosphatase.[2]
Experimental Protocols
The following methodologies are based on the foundational research characterizing the inhibitory activity of this compound.
In Vitro Phosphatase Inhibition Assay
This protocol outlines the general procedure for determining the inhibitory effect of this compound on CDC25 and other phosphatases.
Objective: To measure the IC50 values of this compound against a panel of phosphatases.
Materials:
-
Recombinant human CDC25A, CDC25B, CDC25C
-
Other phosphatases for cross-reactivity testing (e.g., CD45)
-
This compound
-
Phosphatase substrate (e.g., O-methylfluorescein phosphate (OMFP) or a substrate specific to the phosphatase being tested)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol)
-
96-well microplates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for testing.
-
Enzyme Reaction:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the specified concentration of the recombinant phosphatase to each well.
-
Add the various concentrations of this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
-
Initiate Reaction: Add the phosphatase substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Measurement: Measure the product formation using a microplate reader. For a fluorogenic substrate like OMFP, measure the increase in fluorescence.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a suitable curve-fitting algorithm (e.g., sigmoidal dose-response).
-
Visualizations
CDC25 Signaling Pathway in Cell Cycle Progression
The following diagram illustrates the central role of CDC25 phosphatases in regulating the cell cycle, the primary target pathway of this compound.
Caption: Role of CDC25 in cell cycle regulation.
Experimental Workflow for Phosphatase Selectivity Profiling
This diagram outlines the workflow for assessing the cross-reactivity of an inhibitor like this compound against a panel of phosphatases.
Caption: Workflow for phosphatase selectivity.
References
A Comparative Analysis of BN82002 and Other AKT2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the AKT2 inhibitor BN82002 with other notable alternatives. This analysis is supported by experimental data to inform strategic decisions in oncology and inflammation research.
The serine/threonine kinase AKT2 is a critical node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in cancer and inflammatory diseases. Consequently, the development of potent and selective AKT2 inhibitors is a significant focus of therapeutic research. This compound, initially identified as a CDC25 phosphatase inhibitor, has emerged as a selective inhibitor of AKT2, demonstrating anti-inflammatory and anti-proliferative properties. This guide provides a comparative overview of this compound, CCT128930, and Palomid 529, highlighting their mechanisms of action, inhibitory activities, and cellular effects.
Executive Summary of Comparative Data
The following table summarizes the key quantitative data for this compound and its comparators, CCT128930 and Palomid 529, offering a snapshot of their biochemical and cellular potencies.
| Inhibitor | Target(s) | Mechanism of Action | IC50 (AKT2) | Cellular Potency (GI50) | Key Selectivity |
| This compound | AKT2, CDC25 phosphatases | Binds to Tyr-178 of AKT2, interrupting its kinase activity.[1] | Not explicitly quantified in a head-to-head assay. | 7.2 µM (MIA PaCa-2), 32.6 µM (HT-29).[2] | Selective for AKT2 over AKT1 in NF-κB reporter assays.[1] |
| CCT128930 | AKT2 | ATP-competitive inhibitor.[3][4] | 6 nM.[3][4] | 0.35 µM (LNCaP), 1.9 µM (PC3), 6.3 µM (U87MG).[4] | 28-fold selective for AKT2 over PKA.[3][4] |
| Palomid 529 (RES-529) | mTORC1, mTORC2 | Induces dissociation of mTORC1 and mTORC2 complexes, indirectly inhibiting AKT signaling.[5][6][7] | Not applicable (indirect inhibitor). | 5-15 µM range in various cancer cell lines.[5][6] | Dual mTORC1/mTORC2 inhibitor. |
In-Depth Inhibitor Profiles
This compound: A Dual-Targeting Agent with AKT2 Specificity
This compound was initially characterized as an inhibitor of the CDC25 phosphatase family, with IC50 values in the low micromolar range for CDC25A, B, and C. More recent studies have revealed its potent and selective inhibitory activity against AKT2.[1] Its unique mechanism involves binding to the Tyr-178 residue of AKT2, which disrupts its kinase function and subsequently blocks the NF-κB signaling pathway.[1] This dual-targeting capability may offer therapeutic advantages in specific cancer contexts where both CDC25 and AKT2 pathways are dysregulated. In cellular assays, this compound has demonstrated anti-proliferative effects in various cancer cell lines, including pancreatic and colon cancer.
CCT128930: A Potent and Selective ATP-Competitive AKT2 Inhibitor
CCT128930 stands out for its high potency against AKT2, with an IC50 value in the low nanomolar range.[3][4] As an ATP-competitive inhibitor, it directly targets the kinase's active site.[3][4] This compound exhibits significant selectivity for AKT2 over the closely related kinase PKA.[3][4] CCT128930 has shown marked anti-proliferative activity in multiple cancer cell lines, particularly those with a deficient PTEN tumor suppressor gene, which leads to hyperactivation of the AKT pathway.[4] In vivo studies have demonstrated its ability to inhibit tumor growth in xenograft models.[8]
Palomid 529 (RES-529): An Indirect AKT Pathway Inhibitor Targeting mTOR Complexes
Palomid 529, also known as RES-529, takes a different approach by targeting the mTORC1 and mTORC2 complexes.[5][6][7] By promoting the dissociation of these complexes, it indirectly inhibits the phosphorylation and activation of AKT, particularly at the Ser473 residue, which is a key step in its full activation.[9] This mechanism provides a broader impact on the PI3K/AKT/mTOR pathway. Palomid 529 has demonstrated anti-proliferative and anti-angiogenic effects in a range of cancer cell lines and in vivo models.[5][6][9]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: AKT2 Signaling Pathway and Inhibitor Targets.
Caption: General Experimental Workflow for Inhibitor Comparison.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future comparative studies, detailed methodologies for key experiments are outlined below.
AKT Kinase Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified AKT2.
-
Reagents and Materials:
-
Purified recombinant human AKT2 enzyme.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Substrate peptide (e.g., a GSK-3α derived peptide).
-
ATP (at a concentration close to the Km for AKT2).
-
Test inhibitors (this compound, CCT128930, etc.) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
384-well assay plates.
-
-
Procedure: a. Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 2 µL of AKT2 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. d. Incubate the reaction for 60 minutes at 30°C. e. Stop the reaction and detect the amount of ADP produced according to the ADP-Glo™ assay protocol. f. Measure luminescence using a plate reader. g. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following inhibitor treatment.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, PC3, U87MG).
-
Complete cell culture medium.
-
Test inhibitors dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
-
Procedure: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. b. Treat the cells with various concentrations of the test inhibitors for 48-72 hours. Include a vehicle control (DMSO). c. After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals. d. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.[10][11]
In Vivo Tumor Xenograft Study
This model assesses the anti-tumor efficacy of the inhibitors in a living organism.
-
Materials:
-
Athymic nude mice.
-
Cancer cell line for tumor implantation (e.g., U87MG).
-
Test inhibitors formulated for in vivo administration (e.g., in a solution for intraperitoneal injection).
-
Calipers for tumor measurement.
-
-
Procedure: a. Subcutaneously inject cancer cells into the flank of each mouse. b. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). c. Randomize the mice into treatment groups (vehicle control, this compound, CCT128930, etc.). d. Administer the inhibitors at a predetermined dose and schedule (e.g., daily intraperitoneal injections). e. Measure tumor volume with calipers every 2-3 days. f. Monitor the body weight and general health of the mice throughout the study. g. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers). h. Compare the tumor growth rates between the treatment and control groups to evaluate the in vivo efficacy of the inhibitors.[12]
Conclusion
The selection of an appropriate AKT2 inhibitor is contingent on the specific research or therapeutic context. This compound presents an interesting profile with its dual inhibition of AKT2 and CDC25 phosphatases, which could be advantageous in certain cancer types. CCT128930 is a highly potent and selective ATP-competitive inhibitor of AKT2, making it a valuable tool for direct and robust target engagement. Palomid 529 offers a broader, indirect inhibition of the PI3K/AKT/mTOR pathway by targeting mTORC1 and mTORC2, which may be beneficial in overcoming certain resistance mechanisms. The provided data and protocols serve as a foundation for researchers to make informed decisions and design rigorous experiments for the further evaluation and comparison of these and other emerging AKT2 inhibitors.
References
- 1. Anti-inflammatory functions of the CDC25 phosphatase inhibitor this compound via targeting AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. Facebook [cancer.gov]
- 8. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Activity of BN82002 in Combination with Other Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of BN82002, a selective inhibitor of the CDC25 phosphatase family, when used in combination with other anticancer drugs. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, is intended to inform preclinical research and guide the development of novel combination cancer therapies.
Introduction to this compound
This compound is a potent and irreversible inhibitor of the CDC25 family of dual-specificity phosphatases (CDC25A, B, and C), which are key regulators of the cell cycle.[1] By inhibiting CDC25, this compound blocks the activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and inhibition of tumor cell proliferation.[2][3] This mechanism of action makes this compound a promising candidate for combination therapies, as targeting the cell cycle can enhance the efficacy of other anticancer agents that act through different mechanisms.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound has been evaluated in combination with various anticancer drugs in triple-negative breast cancer (TNBC) cell lines. The primary method for quantifying synergy is the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: In Vitro Synergistic Effects of this compound in Combination with Other Anticancer Drugs in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Combination Agent | Target | TNBC Cell Line | Combination Index (CI) Value | Effect | Reference |
| BEZ235 | PI3K/mTOR | MDA-MB-231 | < 1 | Synergy | [1] |
| MDA-MB-156 | < 1 | Synergy | [1] | ||
| BT549 | < 1 | Synergy | [1] | ||
| MDA-MB-468 | < 1 | Synergy | [1] | ||
| MDA-MB-436 | ≈ 1 | Additive | [1] | ||
| MK-1775 | WEE1 | BT549 | < 1 | Synergy | [1] |
| MDA-MB-231 | < 1 | Synergy | [1] | ||
| RO3306 | CDK1 | BT549 | ≥ 1 | Additive/Antagonistic | [1] |
| MDA-MB-231 | ≥ 1 | Additive/Antagonistic | [1] |
In Vivo Synergistic Efficacy
The combination of this compound and the PI3K/mTOR inhibitor BEZ235 has demonstrated significant synergistic antitumor activity in a xenograft model of TNBC.
Table 2: In Vivo Efficacy of this compound in Combination with BEZ235 in a BT549 TNBC Xenograft Model
| Treatment Group | Dosage and Administration | Mean Tumor Volume Reduction vs. Control | Statistical Significance (p-value) | Reference |
| Control (DMSO) | i.p., 3 times/week | - | - | [1] |
| This compound | 15 mg/kg, i.p., 3 times/week | Significant | 0.0027 | [1] |
| BEZ235 | 5 mg/kg, i.p., 3 times/week | Not specified | Not specified | [1] |
| This compound + BEZ235 | 15 mg/kg this compound + 5 mg/kg BEZ235, i.p., 3 times/week | Further significant reduction vs. This compound alone | < 0.0001 vs. Control; 0.002 vs. This compound | [1] |
Experimental Protocols
In Vitro Synergy Assessment (Chou-Talalay Method)
1. Cell Culture and Treatment:
-
TNBC cell lines (e.g., MDA-MB-231, BT549) are cultured in appropriate media.
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of this compound, the combination drug (e.g., BEZ235, MK-1775), and the combination of both drugs at a constant ratio.
2. Cell Viability Assay:
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or resazurin assay.
3. Data Analysis:
-
The dose-response curves for each drug alone and in combination are generated.
-
The Combination Index (CI) values are calculated using CompuSyn software, which is based on the Chou-Talalay method.[1][4] The CI value quantitatively determines the nature of the drug interaction (synergism, additive effect, or antagonism).[4]
In Vivo Xenograft Study
1. Cell Line and Animal Model:
-
BT549 TNBC cells (1 x 10^6) are injected into the inguinal fat pad of immunodeficient mice (e.g., NSG mice).[1]
2. Tumor Growth and Treatment:
-
Once tumors become palpable, mice are randomized into treatment groups (n=3-4 mice per group).[1]
-
Treatment is administered intraperitoneally (i.p.) three times per week.[1] The treatment groups include vehicle control (DMSO), this compound alone (15 mg/kg), BEZ235 alone (5 mg/kg), and the combination of this compound and BEZ235.[1]
3. Measurement of Tumor Growth:
-
Tumor volume is measured on each day of treatment.[1]
4. Statistical Analysis:
-
Differences in tumor growth between the groups are analyzed using appropriate statistical methods, such as nonlinear regression.[1]
Signaling Pathway Interactions and Experimental Workflow
The synergistic effects of this compound with PI3K/mTOR and WEE1 inhibitors can be attributed to their complementary roles in regulating the cell cycle and survival pathways.
Caption: Synergistic mechanisms of this compound with other anticancer drugs.
Caption: Experimental workflows for in vitro and in vivo synergy studies.
Conclusion
The preclinical data strongly suggest that this compound, a CDC25 phosphatase inhibitor, exhibits significant synergistic antitumor effects when combined with inhibitors of the PI3K/mTOR and WEE1 pathways in the context of triple-negative breast cancer. These findings provide a solid rationale for further investigation of these combination therapies in clinical settings. The detailed experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers aiming to build upon these findings and explore the full therapeutic potential of this compound in combination with other anticancer agents.
References
- 1. Identification of CDC25 as a Common Therapeutic Target for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel synthetic inhibitor of CDC25 phosphatases: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking BN82002: A Comparative Analysis Against Novel Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BN82002, a selective inhibitor of the CDC25 phosphatase family, against a range of novel cancer therapies. The document is intended to serve as a resource for researchers and drug development professionals, offering a comparative analysis of preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
This compound is a potent and irreversible inhibitor of CDC25 phosphatases, key regulators of the cell cycle. By targeting CDC25, this compound induces cell cycle arrest and inhibits the proliferation of various tumor cells. This guide benchmarks the performance of this compound against several classes of novel cancer therapies, including KRAS inhibitors, PARP inhibitors, antibody-drug conjugates (ADCs), and immune checkpoint inhibitors, with a focus on their application in pancreatic and colon cancers. The comparative data presented herein is collated from various preclinical and clinical studies to provide a broad overview for evaluating the potential of these therapeutic strategies.
Data Presentation: Quantitative Comparison of Anti-Cancer Activity
The following tables summarize the in vitro and in vivo efficacy of this compound and selected novel cancer therapies. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Efficacy - IC50 Values
| Compound/Therapy | Target/Mechanism | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | CDC25A | - | Recombinant Enzyme | 2.4 | [1][2] |
| CDC25B2 | - | Recombinant Enzyme | 3.9 | [1][2] | |
| CDC25C | - | Recombinant Enzyme | 5.4 | [1][2] | |
| CDC25 Phosphatase | Pancreatic Cancer | MIA PaCa-2 | 7.2 | [2][3] | |
| CDC25 Phosphatase | Colon Cancer | HT-29 | 32.6 | [2][3] | |
| Sotorasib (AMG 510) | KRAS G12C | Pancreatic Cancer | MIA PaCa-2 | ~0.009 | |
| Olaparib | PARP | Pancreatic Cancer | (BRCA2 mutant xenograft) | Not directly comparable | [4] |
| Trastuzumab Deruxtecan | HER2 | Colorectal Cancer | (HER2-positive xenograft) | Not directly comparable | [5][6][7] |
Table 2: In Vivo Efficacy - Tumor Growth Inhibition/Response Rates
| Compound/Therapy | Cancer Type | Model | Dosage | Outcome | Reference |
| This compound | Pancreatic Cancer | MIA PaCa-2 Xenograft | 15 mg/kg, i.p. | Reduces tumor growth | [8] |
| Sotorasib | Pancreatic Cancer (KRAS G12C) | Human Clinical Trial (Phase I/II) | 960 mg, once daily | 21.1% Objective Response Rate | [9][10][11][12] |
| Olaparib | Pancreatic Cancer (gBRCAm) | Human Clinical Trial (POLO) | 300 mg, twice daily | Median PFS: 7.4 months | [13][14] |
| Trastuzumab Deruxtecan | Colorectal Cancer (HER2-positive) | Human Clinical Trial (DESTINY-CRC01) | 6.4 mg/kg, Q3W | 45.3% Objective Response Rate | [5][6][7] |
| Nivolumab + Ipilimumab | Colorectal Cancer (MSI-H/dMMR) | Mouse Tumor Models (MC38, CT26) | - | Synergistic antitumor activity | [15][16][17] |
Signaling Pathways and Mechanisms of Action
This compound: Targeting the Cell Cycle through CDC25 Inhibition
This compound exerts its anti-cancer effects by inhibiting the CDC25 family of dual-specificity phosphatases. These enzymes are crucial for cell cycle progression as they dephosphorylate and activate cyclin-dependent kinases (CDKs). By inhibiting CDC25, this compound leads to the accumulation of phosphorylated, inactive CDKs, resulting in cell cycle arrest at the G1/S and G2/M transitions.[18][19]
Novel Cancer Therapies: Diverse Mechanisms of Action
The novel therapies benchmarked in this guide employ a variety of mechanisms to combat cancer:
-
KRAS Inhibitors (e.g., Sotorasib): These drugs specifically target mutated forms of the KRAS protein (such as G12C), locking it in an inactive state and thereby inhibiting downstream signaling pathways that promote cell growth and survival.[9][11]
-
PARP Inhibitors (e.g., Olaparib): Poly (ADP-ribose) polymerase (PARP) inhibitors block the activity of PARP enzymes, which are involved in DNA single-strand break repair. In cancer cells with pre-existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and cell death.[4][13][20]
-
Antibody-Drug Conjugates (e.g., Trastuzumab Deruxtecan): ADCs are composed of a monoclonal antibody that targets a specific antigen on cancer cells (e.g., HER2) linked to a potent cytotoxic agent. This targeted delivery minimizes systemic toxicity and enhances the therapeutic window.[5][6][7]
-
Immune Checkpoint Inhibitors (e.g., Nivolumab + Ipilimumab): These therapies block inhibitory signaling pathways (checkpoints) on immune cells, such as T cells, thereby unleashing the body's own immune system to recognize and attack cancer cells. Nivolumab targets PD-1, while ipilimumab targets CTLA-4.[15][16][17]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to generate the comparative data presented in this guide.
1. CDC25 Phosphatase Inhibition Assay (for this compound)
-
Objective: To determine the in vitro inhibitory activity of this compound against CDC25 phosphatases.
-
Methodology:
-
Recombinant human CDC25A, B, and C proteins are expressed and purified.
-
The phosphatase activity is measured using a fluorogenic substrate, such as 3-O-methylfluorescein phosphate (OMFP), or a physiological substrate like a phosphorylated CDK-cyclin complex.
-
Varying concentrations of this compound are pre-incubated with the CDC25 enzyme.
-
The substrate is added, and the reaction is monitored over time by measuring the fluorescence or the dephosphorylation of the CDK-cyclin complex (e.g., via Western blot).
-
The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.
-
2. Cell Proliferation Assay
-
Objective: To assess the effect of a compound on the proliferation of cancer cell lines.
-
Methodology (MTT Assay as an example):
-
Cancer cells (e.g., MIA PaCa-2, HT-29) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound (e.g., this compound, sotorasib) for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.[21][22]
-
3. In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.
-
A specific number of human cancer cells (e.g., MIA PaCa-2) are subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., this compound) at a specified dose and schedule (e.g., intraperitoneal injection). The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The study continues for a predetermined period or until tumors in the control group reach a specific size.
-
The efficacy of the compound is assessed by comparing the tumor growth in the treated group to the control group.[23][24]
-
Conclusion
This compound demonstrates a clear mechanism of action by targeting the fundamental process of cell cycle progression through the inhibition of CDC25 phosphatases. Its in vitro potency against various cancer cell lines and in vivo efficacy in a pancreatic cancer xenograft model establish it as a promising anti-cancer agent.
The landscape of cancer therapy is rapidly evolving with the advent of highly targeted and innovative treatments. KRAS inhibitors have shown significant promise in genetically defined patient populations. PARP inhibitors have become a standard of care for patients with BRCA-mutated cancers. Antibody-drug conjugates offer the advantage of targeted chemotherapy delivery, improving efficacy while reducing side effects. Immune checkpoint inhibitors have revolutionized the treatment of various cancers by harnessing the patient's own immune system.
The comparative data presented in this guide highlight the diverse therapeutic strategies currently being pursued. While direct comparisons are limited by the available data, this guide provides a framework for understanding the relative strengths and potential applications of this compound in the context of these novel therapies. Further head-to-head preclinical and clinical studies will be crucial to definitively position this compound in the evolving landscape of cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Combined Treatment with Ionizing Radiation and the PARP Inhibitor Olaparib in BRCA Mutant and Wild Type Patient-Derived Pancreatic Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jwatch.org [jwatch.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Trastuzumab deruxtecan in patients with HER2-overexpressing locally advanced, unresectable, or metastatic colorectal cancer (mCRC): A randomized, multicenter, phase 2 study (DESTINY-CRC02). - ASCO [asco.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Sotorasib shows promise for patients with certain advanced pancreatic cancer - ecancer [ecancer.org]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. Sotorasib shows clinically meaningful activity in KRAS G12C-mutated advanced pancreatic cancer | MD Anderson Cancer Center [mdanderson.org]
- 12. onclive.com [onclive.com]
- 13. Olaparib for Pancreatic Cancer with BRCA Mutations - NCI [cancer.gov]
- 14. fda.gov [fda.gov]
- 15. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A novel synthetic inhibitor of CDC25 phosphatases: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iris.cnr.it [iris.cnr.it]
- 20. Combinatorial efficacy of olaparib with radiation and ATR inhibitor requires PARP1 protein in homologous recombination proficient pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 22. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]
- 23. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for BN82002: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the CDC25 phosphatase inhibitor BN82002, ensuring its safe and proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Considerations
This compound is classified as a combustible solid and should be handled with standard laboratory precautions.[1] Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the biological activity of this compound, which may be relevant for assessing its potential environmental impact and informing disposal decisions.
| Target | IC₅₀ (μM) |
| CDC25A | 2.4[2][3] |
| CDC25B2 | 3.9[2][3] |
| CDC25B3 | 6.3[2][3] |
| CDC25C | 5.4[2][3] |
| CDC25C-cat | 4.6[2][3] |
| Cell Line Proliferation | IC₅₀ (μM) |
| MIA PaCa-2 (pancreatic cancer) | 7.2[3] |
| HT-29 (colon cancer) | 32.6[3] |
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for the disposal of combustible solids and chemical waste from research laboratories. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and regulatory requirements.
1. Unused or Expired Solid this compound:
-
Do not dispose of solid this compound in regular trash or down the drain.
-
Keep the compound in its original, clearly labeled container.
-
If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container. The label should include the chemical name ("this compound"), the words "Hazardous Waste," and the associated hazards (e.g., "Combustible Solid").
-
Store the sealed waste container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents.
-
Arrange for pickup and disposal by your institution's EHS-approved hazardous waste contractor.
2. This compound Solutions (e.g., in DMSO):
-
Do not pour this compound solutions down the drain.
-
Collect all waste solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvent used (e.g., a polyethylene container for DMSO solutions).
-
The waste container label should clearly state "Hazardous Waste," the full chemical name ("this compound"), the solvent (e.g., "in Dimethyl Sulfoxide"), and the approximate concentration.
-
Keep the waste container securely capped when not in use.
-
Store the container in a designated satellite accumulation area for chemical waste, ensuring it is segregated from incompatible waste streams.
-
Contact your institution's EHS office for collection and disposal.
3. Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated waste.
-
Collect all contaminated solid waste in a designated, clearly labeled hazardous waste bag or container.
-
The label should indicate "Hazardous Waste" and specify the contaminant ("this compound contaminated debris").
-
Dispose of this waste through your institution's chemical waste disposal stream, not as regular trash.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound waste.
Caption: General workflow for the safe disposal of this compound waste.
By adhering to these procedures and consulting with your institutional safety experts, you can ensure the responsible management of this compound waste, contributing to a safe and compliant laboratory environment.
References
Personal protective equipment for handling BN82002
Essential Safety and Handling Guide for BN82002
This guide provides essential safety and logistical information for handling the CDC25 phosphatase inhibitor, this compound. Given the absence of a comprehensive Safety Data Sheet (SDS), this document is based on general best practices for handling research chemicals with unknown toxicity and information from supplier data.
Chemical Identifier:
-
Name: this compound
-
Synonyms: CDC25 Phosphatase Inhibitor I
-
CAS Number: 396073-89-5
For Research Use Only. Not for diagnostic or therapeutic use.
Personal Protective Equipment (PPE)
Due to the unknown toxicological properties of this compound, a cautious approach to personal protection is imperative. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Double-gloving with nitrile gloves is the minimum requirement for incidental contact.[1] For direct handling or when using solutions, consider more robust gloves like butyl rubber or neoprene, especially if dissolved in DMSO.[2] | To prevent skin contact with the compound. DMSO is known to facilitate the absorption of dissolved substances through the skin.[2] |
| Eye Protection | Safety goggles or glasses | Must meet ANSI Z87.1 standards and include side shields.[1][3] | To protect eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | A flame-resistant lab coat is recommended.[3] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume hood | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood. | To prevent inhalation of any dust or aerosols. |
Operational Plan: Handling and Storage
2.1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
2.2. Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
As this compound is classified as a combustible solid, avoid sources of ignition.[5]
2.3. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Supplier recommendations for storage of the solid and reconstituted solutions should be followed closely. Common storage temperatures are -20°C or -80°C.[6][7]
-
Keep away from incompatible materials. As a precaution, store separately from strong oxidizing agents.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
3.1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour down the drain.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
3.2. Disposal Procedure:
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Arrange for collection and disposal by a certified chemical waste management service.
Experimental Protocols: Reconstitution
This compound is often supplied as a solid and requires reconstitution before use.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
In a chemical fume hood, carefully open the vial.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Cap the vial and vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperature (typically -20°C or -80°C).[6][7]
Visualized Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. nbinno.com [nbinno.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 5. CDC25 Phosphatase Inhibitor I, this compound [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
